7-Bromo-3H-imidazo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFSPWZHYXXHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698421 | |
| Record name | 7-Bromo-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207174-85-3 | |
| Record name | 7-Bromo-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMO-1H-IMIDAZO[4,5-B]PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-3H-imidazo[4,5-b]pyridine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 7-Bromo-3H-imidazo[4,5-b]pyridine (CAS No. 1207174-85-3). As a crucial heterocyclic building block, this compound serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents.[1] This document details its physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and analysis, and explores the biological relevance of its derivatives, making it an essential resource for researchers, chemists, and professionals in pharmaceutical development.
Core Chemical Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring a fusion of imidazole and pyridine rings with a bromine substituent, makes it a valuable intermediate for further chemical modification.[1] The core physicochemical and computational properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1207174-85-3 | [2][3] |
| Molecular Formula | C₆H₄BrN₃ | [2][4] |
| Molecular Weight | 198.02 g/mol | [2][4] |
| Purity | Typically ≥97% | [2][4] |
| Appearance | Solid (form to be confirmed) | |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |
| logP (calculated) | 1.7204 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Storage Conditions | Room temperature or 4°C | [2][4] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported in public literature and should be determined experimentally.
Synthesis and Characterization
The synthesis of imidazo[4,5-b]pyridines typically involves the condensation and cyclization of a substituted diaminopyridine. While specific protocols for this compound are proprietary, the following sections describe a generalized, plausible methodology based on established chemical literature for related structures.[5][6]
General Synthetic Protocol
A common route involves the reaction of a bromo-substituted 2,3-diaminopyridine with a suitable one-carbon source, such as formic acid or an aldehyde, followed by cyclization.
Objective: To synthesize this compound.
Materials:
-
6-Bromo-2,3-diaminopyridine
-
Triethyl orthoformate
-
Formic acid (as catalyst/reagent)
-
Ethanol (as solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-2,3-diaminopyridine in ethanol.
-
Reagent Addition: Add an excess of triethyl orthoformate to the solution, followed by a catalytic amount of formic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Neutralization & Extraction: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Analysis
Purification: The crude product is typically purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly employed as the eluent system.
Analysis: The structure and purity of the final compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the bromine atom and the imidazole protons.
-
Mass Spectrometry (MS): ESI-MS or other mass spectrometry techniques are used to confirm the molecular weight (m/z = 198.02).[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Synthesis Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for synthesis and characterization.
Reactivity and Role in Drug Discovery
This compound is primarily used as a scaffold for building more complex molecules.[1] Its unique heterocyclic structure contains multiple sites for chemical modification:
-
N-Alkylation: The nitrogen atoms in the imidazole ring can be alkylated to introduce various side chains, a common strategy for tuning the molecule's properties.[6][8]
-
Cross-Coupling Reactions: The bromine atom at the 7-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.
This compound is listed as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation technologies.[2]
Biological Context of Derivatives
While this compound itself is not typically biologically active, its derivatives have shown significant potential across various therapeutic areas, including oncology, and as anti-inflammatory, antiviral, and antibacterial agents.[9][10][11]
Cyclooxygenase (COX) Signaling Pathway
One of the most notable applications for this scaffold is in the development of anti-inflammatory agents. Derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine have been evaluated as inhibitors of cyclooxygenase (COX) enzymes.[11] The COX enzymes (COX-1 and COX-2) are central to the inflammatory response, as they convert arachidonic acid into prostaglandins.
The diagram below illustrates the COX signaling pathway and the point of intervention for inhibitors derived from the imidazo[4,5-b]pyridine scaffold.
Caption: Inhibition of the COX pathway by derivatives.
Studies have shown that certain imidazo[4,5-b]pyridine derivatives exhibit selective inhibition of COX-2 over COX-1, which is a desirable property for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]
Conclusion
This compound is a high-value chemical intermediate with significant strategic importance in modern drug discovery. Its stable yet reactive scaffold allows for extensive chemical diversification. The demonstrated biological activities of its derivatives, particularly as potent enzyme inhibitors, confirm the utility of the imidazo[4,5-b]pyridine core in developing next-generation therapeutics.[5][8][11] This guide provides a foundational understanding for researchers aiming to leverage this versatile building block in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3H-Imidazo[4,5-b]pyridine, 7-bromo- | 1207174-85-3 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-3H-imidazo[4,5-b]pyridine: A Technical Guide for Researchers
CAS Number: 1207174-85-3
Molecular Formula: C₆H₄BrN₃
Molecular Weight: 198.02 g/mol
This technical guide provides an in-depth overview of 7-Bromo-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical properties, synthetic methodologies, and biological activities, with a focus on its potential as a kinase inhibitor.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound featuring a fused imidazole and pyridine ring system.[1] The presence of a bromine atom on the pyridine ring enhances its utility as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 | [2] |
| Appearance | Solid | [4] |
| Storage | 2-8°C, under inert atmosphere | [4] |
| Purity | Typically ≥97% | [2] |
| IUPAC Name | This compound | [4] |
| InChI Key | DEFSPWZHYXXHLB-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine (Starting Material)
The synthesis of the key intermediate, 5-bromo-2,3-diaminopyridine, can be achieved from 2-aminopyridine through a three-step process of bromination, nitration, and subsequent reduction, as detailed in established organic synthesis procedures.[5]
Step 2: Cyclization to form this compound
This step involves the reaction of 5-bromo-2,3-diaminopyridine with a one-carbon source, such as formic acid, to form the imidazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2,3-diaminopyridine (1 equivalent) in an excess of formic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Biological Activity and Potential Therapeutic Applications
The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to mimic purine bases and interact with a variety of biological targets.[6] Derivatives of this core structure have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Kinase Inhibition
A significant area of research for imidazo[4,5-b]pyridine derivatives is their role as protein kinase inhibitors.[6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Aurora Kinase Inhibition:
Several studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis.[7][8][9] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
JAK/STAT Pathway Inhibition:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is another important target. This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[10] Some imidazo[4,5-b]pyridine derivatives have been shown to selectively inhibit JAK1, suggesting their potential in treating cancers where this pathway is overactive.[10]
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms of action of this compound derivatives as kinase inhibitors.
Caption: Inhibition of the Aurora Kinase A pathway.
Caption: Inhibition of the JAK/STAT signaling pathway.
Quantitative Biological Data (for related compounds)
While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar bromo-substituted imidazo[4,5-b]pyridine derivatives highlight the potential of this chemical class.
| Compound ID (Reference) | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |
| Compound 8 (bromo-substituted with 4-cyanophenyl) | Antiproliferative activity | 1.8 - 3.2 | HeLa, SW620, HCT 116 | [6] |
| Compound 14 (bromo-substituted with 2-imidazolinyl amidino) | Antiproliferative activity | 8.0 - 49.7 | Various cancer cell lines | [6] |
| Compound 31 (chloro-substituted derivative) | Aurora-A Kinase | 0.042 | (Biochemical assay) | [8] |
| Compound 31 (chloro-substituted derivative) | Aurora-B Kinase | 0.198 | (Biochemical assay) | [8] |
| Compound 27e (chloro-substituted derivative) | FLT3 Kinase | Kd = 6.2 nM | (Biochemical assay) | [11] |
| Compound 27e (chloro-substituted derivative) | Aurora-A Kinase | Kd = 7.5 nM | (Biochemical assay) | [11] |
Standard Experimental Protocols for Biological Evaluation
The following are standard protocols that can be employed to evaluate the biological activity of this compound and its derivatives.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compound on the activity of a specific kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., Aurora A, JAK1), a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC₅₀ value.[12]
Conclusion
This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. Its structural similarity to purines allows for interaction with a range of biological targets. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake such studies.
References
- 1. nbinno.com [nbinno.com]
- 2. cenmed.com [cenmed.com]
- 3. 1207174-85-3|this compound|BLD Pharm [bldpharm.com]
- 4. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. protocols.io [protocols.io]
An In-depth Technical Guide to 7-Bromo-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structural resemblance to endogenous purines makes the imidazo[4,5-b]pyridine scaffold a valuable core for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.023 g/mol | |
| CAS Number | 1207174-85-3 | |
| Appearance | Solid (predicted) | - |
| Storage | Room temperature | |
| Purity | Typically ≥97% | |
| Solubility | Data not available | - |
| Melting Point | Data not available for parent compound. Derivatives often >200°C. | - |
Synthesis and Experimental Protocols
The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through various synthetic routes, typically involving the cyclization of a substituted diaminopyridine with an aldehyde or a related carbonyl compound. Microwave-assisted synthesis has been shown to be an effective method for generating derivatives, offering reduced reaction times and higher yields.
This protocol is adapted from methodologies reported for similar structures and serves as a general guideline.
Objective: To synthesize a 2-substituted bromo-imidazo[4,5-b]pyridine derivative via a one-pot condensation and cyclization reaction.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 5-bromo-2,3-diaminopyridine (1 mmol) and the desired substituted aldehyde (1 mmol).
-
Add sodium metabisulfite (0.5-1.0 mmol) as a mild oxidizing agent.
-
Add DMSO (3-5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120-150°C for 20-40 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the pure 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
An In-depth Technical Guide to 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines makes it a valuable scaffold for the design of molecules that can interact with a variety of biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutics. The imidazo[4,5-b]pyridine core is present in compounds investigated for a range of activities, including as kinase inhibitors, and for their antiproliferative and antiviral properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| IUPAC Name | 7-bromo-1H-imidazo[4,5-b]pyridine | |
| CAS Number | 1207174-85-3 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, 2-8°C | |
| SMILES | C1=C(C=NC2=C1N=CN2)Br | |
| InChI Key | DEFSPWZHYXXHLB-UHFFFAOYSA-N |
Synthesis of this compound
A plausible synthetic route to this compound would likely start from a correspondingly substituted pyridine derivative, such as a bromo-diaminopyridine, followed by cyclization with a suitable one-carbon source like formic acid or a derivative thereof.
Below is a generalized experimental protocol for the synthesis of substituted 3H-imidazo[4,5-b]pyridines, which can be adapted for the synthesis of the title compound.
General Experimental Protocol for Substituted 3H-imidazo[4,5-b]pyridines[2]
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (5 mL), a primary amine (1 equivalent) is added. The mixture is stirred for 5 minutes at room temperature and then heated at 80°C for 2 hours. The formation of the intermediate is monitored by Thin Layer Chromatography (TLC).
-
Nitro Group Reduction: To the same reaction mixture, zinc powder (1 equivalent) and concentrated hydrochloric acid (0.5 equivalents) are added. The mixture is then heated for 45 minutes at 80°C to yield the diamine derivative.
-
Heteroannulation: Following the reduction, a substituted aromatic aldehyde (1 equivalent) is added to the reaction mixture, which is then further reacted to achieve cyclization into the final imidazo[4,5-b]pyridine product. This final step typically requires purification by column chromatography.
This synthetic strategy is illustrated in the following workflow diagram:
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules with diverse biological activities. The bromine atom at the 7-position provides a convenient handle for further functionalization through various cross-coupling reactions, allowing for the exploration of the chemical space around the imidazo[4,5-b]pyridine core.
Derivatives of the imidazo[4,5-b]pyridine scaffold have shown promise in several therapeutic areas:
-
Antiproliferative Activity: Several studies have reported the synthesis of imidazo[4,5-b]pyridine derivatives with potent antiproliferative effects against various cancer cell lines. For instance, a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group at the 2-position demonstrated potent inhibition of proliferation in three different cell lines with IC₅₀ values ranging from 1.8 to 3.2 μM.[2]
-
Antiviral Activity: Certain bromo-substituted derivatives of imidazo[4,5-b]pyridine have exhibited selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV).[2]
-
Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold has been identified as a promising starting point for the design of kinase inhibitors. For example, a 6-bromo-imidazo[4,5-b]pyridine derivative was discovered as a p21-activated kinase 4 (PAK4) inhibitor.[3]
-
PDE10A Inhibition: Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for the treatment of neuropsychiatric disorders.
The logical relationship for the utility of this compound in generating diverse bioactive compounds is depicted below.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its versatile chemistry allows for the synthesis of a wide array of derivatives that have demonstrated promising biological activities across different therapeutic areas. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel and effective medicines. Researchers and scientists working in this area are encouraged to consider the imidazo[4,5-b]pyridine core as a privileged structure for the design of future therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-3H-imidazo[4,5-b]pyridine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide leverages spectral data from analogous imidazopyridine structures and established principles of NMR spectroscopy to predict the chemical shifts and coupling constants. This document is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this and related heterocyclic compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the pyridine and imidazole rings. The electron-withdrawing nature of the nitrogen atoms and the bromine substituent significantly influences the chemical shifts, generally causing them to appear in the downfield region of the spectrum.
The expected chemical shifts and coupling patterns for the aromatic protons are summarized in the table below. The numbering convention used is illustrated in the molecular structure diagram.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-5 | 8.3 - 8.5 | d | JH5-H6 = ~8.0 Hz |
| H-6 | 7.3 - 7.5 | d | JH6-H5 = ~8.0 Hz |
| N-H | 12.0 - 14.0 | br s | - |
Note: Chemical shifts are predicted for a solution in a non-polar deuterated solvent (e.g., CDCl₃) and are referenced to tetramethylsilane (TMS). The N-H proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms, the electronegativity of the attached atoms (N, Br), and resonance effects within the bicyclic aromatic system. The carbon atom attached to the bromine (C-7) is expected to have a lower chemical shift compared to the other carbon atoms in the pyridine ring due to the heavy atom effect of bromine.
The predicted chemical shifts for each carbon atom are presented in the following table:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3a | 145 - 150 |
| C-5 | 148 - 152 |
| C-6 | 115 - 120 |
| C-7 | 110 - 115 |
| C-7a | 130 - 135 |
Note: Predicted chemical shifts are relative to TMS.
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate for qualitative analysis.
-
Acquisition Time (AQ): Typically around 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover the aromatic and N-H proton signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer is also preferable for ¹³C NMR to achieve better sensitivity and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 to 4096 or more) is typically required.
-
Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Spectral Width (SW): A spectral width of about 200-220 ppm, centered around 100-110 ppm, will cover the expected range of carbon chemical shifts.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure with atom numbering and the expected ¹H-¹H coupling relationships.
Caption: Molecular structure of this compound with atom numbering.
Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway of 7-Bromo-3H-imidazo[4,5-b]pyridine. Due to the absence of specific experimental fragmentation data for this compound in publicly accessible literature, this document presents a theoretical fragmentation pattern derived from established principles of mass spectrometry and the known behavior of related brominated heterocyclic compounds. This guide is intended to serve as a predictive tool and a methodological framework for researchers working with this and similar molecules.
Proposed Electron Ionization Fragmentation Pathway
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2] For this compound, the fragmentation is anticipated to be initiated by the ionization of the molecule to form a radical cation (M•+). The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, is expected to produce a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1]
The primary fragmentation pathways proposed for the molecular ion of this compound are as follows:
-
Loss of a Bromine Radical: A common fragmentation route for brominated aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[3] This would lead to the formation of a stable, even-electron cation.
-
Sequential Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic compounds, particularly those containing pyridine and imidazole rings, are known to undergo ring cleavage through the elimination of neutral molecules like HCN.[3] It is proposed that following the initial loss of the bromine radical, the resulting fragment undergoes one or more sequential losses of HCN.
-
Retro-Diels-Alder (RDA) type reaction: Cleavage of the fused ring system could also occur, leading to the formation of smaller, stable radical cations.
These proposed pathways are illustrated in the signaling pathway diagram below.
Tabulated Summary of Proposed Fragmentation Data
The following table summarizes the proposed key ions, their mass-to-charge ratios (m/z), and the postulated fragmentation events for this compound. The m/z values are calculated based on the most abundant isotopes (12C, 1H, 14N, and 79Br/81Br).
| Proposed Ion | m/z (79Br / 81Br) | Proposed Neutral Loss | Formula of Neutral Loss |
| [M]•+ | 197 / 199 | - | - |
| [M - Br]+ | 118 | •Br | Bromine radical |
| [M - Br - HCN]+ | 91 | HCN | Hydrogen cyanide |
| [M - Br - 2HCN]+ | 64 | 2HCN | Two molecules of Hydrogen cyanide |
Detailed Experimental Protocol: A Generalized Approach
While specific data for this compound is unavailable, the following protocol outlines a standard method for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Objective: To obtain the mass spectrum of this compound and characterize its fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Electron Ionization (EI) source
-
Quadrupole or Time-of-Flight (TOF) mass analyzer
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Helium gas (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peaks (M•+ and M+2•+).
-
Analyze the fragment ions and propose fragmentation pathways based on the observed neutral losses.
-
Visualizing the Fragmentation Pathway
The following diagrams illustrate the proposed logical workflow for the fragmentation of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
Caption: Generalized experimental workflow for MS analysis.
References
A Comprehensive DFT Analysis of the Electronic Properties of 7-Bromo-3H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic properties of 7-Bromo-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, and understanding its electronic characteristics is paramount for the rational design of novel therapeutic agents. This document outlines the theoretical framework and computational methodology for elucidating these properties using Density Functional Theory (DFT), a powerful quantum mechanical modeling tool. The insights derived from this analysis can guide synthetic efforts and aid in the prediction of molecular interactions critical for drug efficacy.
Introduction to this compound
The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities.[1][2] The introduction of a bromine atom at the 7-position can significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, making this compound an attractive building block for medicinal chemistry programs. A thorough understanding of its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.
Computational Methodology: A DFT-Based Approach
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules.[3][4] The selection of an appropriate functional and basis set is critical for obtaining accurate and reliable results. Based on studies of similar imidazopyridine derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a suitable level of theory for this analysis.[3] This combination offers a good balance between computational cost and accuracy for predicting geometries and electronic properties of organic molecules.
Geometry Optimization
The first step in the computational analysis is to determine the ground-state molecular geometry of this compound. This is achieved by performing a full geometry optimization without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO energy (EHOMO) is related to the electron-donating ability, while the LUMO energy (ELUMO) reflects the electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.[5]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.[3]
Predicted Electronic Properties of this compound
Based on DFT calculations performed on analogous bromo-substituted imidazopyridine derivatives, the following electronic properties for this compound can be anticipated.
| Parameter | Predicted Value | Significance |
| EHOMO | ~ -6.5 to -7.0 eV | Indicates the propensity to donate electrons in a chemical reaction. |
| ELUMO | ~ -1.5 to -2.0 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~ 2.0 to 3.0 Debye | Provides insight into the overall polarity of the molecule. |
Note: These values are estimates based on reported data for similar compounds and may vary depending on the specific computational methodology employed.
Experimental Protocols
While this guide focuses on the theoretical analysis, experimental validation is a crucial component of any comprehensive study. The following section outlines a general protocol for the synthesis and characterization of this compound.
Synthesis of this compound
A common synthetic route to imidazo[4,5-b]pyridine derivatives involves the condensation of a diaminopyridine with an appropriate aldehyde or carboxylic acid. For this compound, a plausible approach is the reaction of 5-bromo-2,3-diaminopyridine with formic acid or a derivative thereof.[6]
General Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine in a suitable solvent, such as ethanol.
-
Add an excess of formic acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Characterization
The synthesized compound should be thoroughly characterized using various spectroscopic techniques to confirm its identity and purity.
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the protons on the pyridine and imidazole rings. |
| 13C NMR | Resonances for all the carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (198.023 g/mol ).[7] |
| FT-IR Spectroscopy | Characteristic peaks for N-H and C=N stretching vibrations. |
Visualizing Computational and Experimental Workflows
To provide a clear overview of the methodologies described, the following diagrams illustrate the key workflows.
Caption: A flowchart illustrating the key steps in the DFT analysis of this compound.
Caption: A diagram outlining the general workflow for the synthesis and spectroscopic characterization.
Conclusion
The DFT analysis of this compound provides invaluable insights into its electronic properties, which are fundamental to its chemical behavior and potential biological activity. By combining computational modeling with experimental synthesis and characterization, researchers can accelerate the discovery and development of novel imidazopyridine-based therapeutic agents. This technical guide serves as a comprehensive resource for professionals in the field, offering a clear and structured approach to understanding and utilizing the electronic properties of this important heterocyclic compound.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. calpaclab.com [calpaclab.com]
Theoretical Stability of 7-Bromo-3H-imidazo[4,5-b]pyridine: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the stability of 7-Bromo-3H-imidazo[4,5-b]pyridine, a significant heterocyclic compound in medicinal chemistry. The stability of this molecule is a critical parameter influencing its synthesis, storage, and biological activity. This document outlines the computational approaches, presents illustrative data in a structured format, and details the underlying protocols for these theoretical experiments.
Introduction to Molecular Stability in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore found in a variety of therapeutic agents due to its structural similarity to purines.[1][2][3] The introduction of a bromine atom at the 7-position can significantly modulate the electronic properties, reactivity, and metabolic stability of the molecule.[4][5] Understanding the intrinsic stability of this compound is therefore paramount for the rational design of novel drug candidates. Computational chemistry provides powerful tools to investigate molecular stability, offering insights that are often challenging to obtain through experimental methods alone.[6]
Theoretical Calculation Methodologies
The stability of a molecule can be assessed through various quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules, providing a good balance between accuracy and computational cost.[7][8]
Key Computational Parameters for Stability Assessment
Several key parameters are calculated to provide a quantitative measure of molecular stability:
-
Gibbs Free Energy of Formation (ΔGf): This thermodynamic potential is used to predict the spontaneity of a reaction at constant pressure and temperature. A more negative ΔGf indicates a more stable compound.
-
Enthalpy of Formation (ΔHf): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A lower enthalpy of formation generally corresponds to greater stability.
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity.[8] A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.
Quantitative Stability Data
The following tables summarize hypothetical quantitative data for the stability of this compound calculated using different theoretical methods. This data is illustrative and intended to demonstrate the type of information generated from such studies.
Table 1: Calculated Thermodynamic Properties of this compound
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | WB97XD/6-311++G(d,p) |
| Gibbs Free Energy (kcal/mol) | -152.34 | -155.12 | -154.78 |
| Enthalpy of Formation (kcal/mol) | -120.56 | -123.89 | -122.91 |
| Zero-Point Energy (kcal/mol) | 55.78 | 56.02 | 55.95 |
Table 2: Calculated Electronic Properties of this compound
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | WB97XD/6-311++G(d,p) |
| HOMO Energy (eV) | -6.89 | -7.12 | -7.05 |
| LUMO Energy (eV) | -1.23 | -1.15 | -1.18 |
| HOMO-LUMO Gap (eV) | 5.66 | 5.97 | 5.87 |
| Dipole Moment (Debye) | 3.45 | 3.52 | 3.49 |
Experimental Protocols: Theoretical Calculations
This section details the methodologies for the key theoretical calculations cited.
Geometry Optimization and Frequency Calculations
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: A suitable level of theory and basis set is chosen. For this type of molecule, DFT with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-311++G(d,p) is appropriate.[6][7]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry.[6] The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.[6]
Single-Point Energy Calculations
To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. This approach, known as a composite method, can improve the accuracy of the calculated thermodynamic properties.
Frontier Molecular Orbital (FMO) Analysis
The energies and spatial distributions of the HOMO and LUMO are calculated from the results of the DFT calculations.[8] The energy gap is then determined by subtracting the HOMO energy from the LUMO energy.
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships between different stability parameters.
Caption: Computational workflow for determining molecular stability.
Caption: Logical relationship between stability parameters.
Conclusion
The theoretical calculation of stability for this compound provides invaluable insights for drug development professionals. By employing computational methods such as DFT, key parameters like Gibbs free energy, enthalpy of formation, and the HOMO-LUMO gap can be determined to predict the molecule's stability and reactivity. This in-depth technical guide outlines the fundamental principles, methodologies, and illustrative data to aid researchers in leveraging computational chemistry for the rational design of more stable and effective pharmaceutical compounds. The presented workflow and logical diagrams serve as a clear roadmap for conducting and interpreting such theoretical studies.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core, a heterocyclic scaffold bearing a structural resemblance to purines, has emerged as a cornerstone in medicinal chemistry. Its versatile biological activity, ranging from kinase inhibition to modulation of GABAA receptors, has cemented its status as a "privileged structure" in drug discovery.[1][2] This technical guide provides a comprehensive overview of the historical development and key synthetic methodologies for constructing this important pharmacophore, complete with detailed experimental protocols and visual representations of synthetic workflows and relevant biological pathways.
A Historical Perspective: From Classical Condensations to Modern Catalysis
The journey of imidazo[4,5-b]pyridine synthesis began with classical condensation reactions, a testament to the foundational principles of heterocyclic chemistry. Early methods predominantly relied on the cyclization of 2,3-diaminopyridine with various carbonyl-containing compounds.[1] Over the decades, the synthetic repertoire has expanded significantly, driven by the need for greater efficiency, diversity, and milder reaction conditions. The introduction of reductive cyclization techniques, palladium-catalyzed cross-coupling reactions, and microwave-assisted synthesis has revolutionized the accessibility of diversely functionalized imidazo[4,5-b]pyridine derivatives.[3][4]
Key Synthetic Strategies: A Comparative Overview
The synthesis of the imidazo[4,5-b]pyridine core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation of 2,3-Diaminopyridine
This classical and widely employed method involves the reaction of 2,3-diaminopyridine with carboxylic acids, aldehydes, or their derivatives to form the imidazole ring.
Table 1: Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
| Reagent/Catalyst | Conditions | Yield (%) | Reference |
| Formic Acid | Reflux, 6 h | Not specified | [1] |
| Substituted Aryl Aldehydes in Water | Thermal | 83-87 | [1] |
| Triethyl Orthoformate/Triethyl Orthoacetate | Reflux, then HCl | 78-83 | [3] |
| Carboxylic Acids with Polyphosphoric Acid (PPA) | Elevated temperature (Microwave) | ~75 | [1] |
| Benzaldehyde and Diiodide in Ethanol | Reflux, 90°C | Good yields | [5] |
| Benzaldehydes with Na2S2O5 in DMSO | Not specified | 58-94 | [6] |
Reductive Cyclization of 2-Nitro-3-aminopyridine Derivatives
This approach offers an alternative entry point to the imidazo[4,5-b]pyridine scaffold, starting from readily available nitropyridine derivatives. The key step is the reduction of the nitro group followed by in-situ cyclization.
Table 2: Synthesis of Imidazo[4,5-b]pyridines via Reductive Cyclization
| Starting Material | Reagents/Catalyst | Conditions | Yield (%) | Reference |
| 2-Nitro-3-aminopyridine and Aldehydes | Na2S2O4 | Aqueous paste | Not specified | [3] |
| 2-Nitro-3-aminopyridine and Ketones | SnCl2·2H2O, Formic Acid | Not specified | High | [3] |
| 2-Chloro-3-nitropyridine and Primary Amines, then Aldehydes | 1. 80°C, 2 h 2. Zn, conc. HCl, 80°C, 45 min | Excellent | [7] | |
| 4-Nitro-1H-imidazol-5-yl Carbonyl Compounds | Catalytic Hydrogenation (Pd) or NaBH4/Pd | Not specified | Not specified | [8] |
Palladium-Catalyzed Methods
The advent of palladium catalysis has provided powerful tools for the construction and functionalization of the imidazo[4,5-b]pyridine ring system, enabling the formation of C-N and C-C bonds under relatively mild conditions.
Table 3: Palladium-Catalyzed Synthesis and Functionalization of Imidazo[4,5-b]pyridines
| Reaction Type | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| Amide Coupling | Pd(OAc)2 or Pd2(dba)3 / Xantphos | Dioxane, Cs2CO3 | 55-90 (overall) | [3] |
| Sonogashira Cross-Coupling | PdCl2(PCy3)2 | NMP, Microwave | 70-95 | [3] |
| Buchwald-Hartwig Cross-Coupling | Pd(OAc)2 / XantPhos | Not specified | 49-95 | [3] |
| Amidation of 2-Chloro-3-amino-heterocycles | Pd catalyst | Not specified | Not specified | [4] |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in the synthesis of imidazo[4,5-b]pyridines.
Table 4: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines
| Starting Materials | Reagents/Support | Power/Time | Yield (%) | Reference |
| 2-Amino-3-hydroxypyridine and Carboxylic Acids | Silica Gel | 100 W | 71-92 | [1] |
| 2-Aminonicotinic acid and Chloroacetaldehyde | Water | Not specified / 30 min | 92-95 | [9] |
Experimental Protocols
Protocol 1: Classical Condensation of 2,3-Diaminopyridine with an Aldehyde
This protocol is adapted from the work of Kale et al. for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde (e.g., benzaldehyde)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1 mmol) in water (10 mL).
-
Add the substituted aryl aldehyde (1 mmol) to the solution.
-
Heat the reaction mixture at 80-90 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.
Protocol 2: Reductive Cyclization of a 2-Nitro-3-aminopyridine Derivative
This protocol describes a general procedure for the synthesis of 1H-imidazo[4,5-b]pyridines from ketones and 2-nitro-3-aminopyridine.[3]
Materials:
-
Substituted acetophenone
-
2-Nitro-3-aminopyridine
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Formic acid
Procedure:
-
To a solution of the substituted acetophenone (1 mmol) and 2-nitro-3-aminopyridine (1 mmol) in formic acid, add SnCl2·2H2O (3-4 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrate. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Synthesis
This protocol is a general method for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives in a green solvent.[9]
Materials:
-
Substituted 2-aminonicotinic acid
-
Chloroacetaldehyde
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 30 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative.
Visualizing the Synthesis and Biological Relevance
Synthetic Workflow
The general workflow for the synthesis and diversification of the imidazo[4,5-b]pyridine core is depicted below. This diagram illustrates the convergence of different synthetic strategies to generate a common scaffold, which can then be further functionalized.
Caption: General synthetic workflow for imidazo[4,5-b]pyridines.
Signaling Pathway Inhibition
Imidazo[4,5-b]pyridine derivatives have shown significant promise as inhibitors of various protein kinases involved in cancer progression. For instance, they have been developed as potent inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation.
Caption: Inhibition of Aurora Kinase Pathway by Imidazo[4,5-b]pyridines.
Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The evolution of its synthesis from classical methods to modern catalytic and high-throughput techniques has significantly broadened the accessible chemical space. This guide provides a foundational understanding of the key synthetic routes and their historical context, equipping researchers with the knowledge to design and synthesize novel derivatives for future drug development endeavors. The detailed protocols and visual aids serve as practical tools to facilitate the implementation of these synthetic strategies in the laboratory.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. connectjournals.com [connectjournals.com]
Spectroscopic and Synthetic Profile of Brominated Imidazopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for brominated imidazopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document outlines key spectroscopic data in a structured format for comparative analysis, details common experimental protocols for their synthesis and characterization, and visualizes a representative synthetic workflow.
Core Spectroscopic Data
The characterization of brominated imidazopyridines relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is a compilation from various studies on different isomers and substituted derivatives of brominated imidazopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of brominated imidazopyridines. The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the position of the bromine atom and other substituents on the imidazopyridine core.
Table 1: ¹H NMR Spectroscopic Data for Selected Brominated Imidazopyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-(4-bromophenyl)-imidazo[1,2-a]pyridin-8-amine [4] | DMSO-d₆ | Signals corresponding to aromatic protons and the amine group are observed. Specific shifts are available in the referenced literature. |
| 3-bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide [5] | DMSO-d₆ | A signal at δ 6.12 ppm corresponds to the pyridine-H5 proton. |
| Generic 3-Bromopyridine-D4 (for comparison) [6] | - | In a deuterated analogue, proton signals at positions 2, 4, 5, and 6 are absent, simplifying the spectrum significantly. |
Table 2: ¹³C NMR Spectroscopic Data for Selected Brominated Imidazopyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide [5] | DMSO-d₆ | Signals at δ 91.3 and 111.8 ppm are assigned to C3 and C5, respectively. The downfield shift of C3 confirms bromination at this position. |
| Generic 3-Bromopyridine-D4 (for comparison) [6] | - | Deuterated carbons appear as triplets due to coupling with deuterium. The C-3 signal attached to bromine remains a singlet. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of brominated imidazopyridines. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br.
Table 3: Mass Spectrometry Data for Selected Brominated Imidazopyridines
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Information |
| 2-(4-bromophenyl)-imidazo[1,2-a]pyridin-8-amine [4] | Not Specified | 288.15 (Molecular Weight) | The exact mass is reported as 287.00581 g/mol . |
| 3-phenoxy imidazo[1,2-a] pyridines (protonated) [7] | ESI-MS/MS | - | Characteristic fragmentation involves the homolytic cleavage of the 3-phenoxy C-O bond. |
| Imidoyl bromides and bromoiminium bromides [8] | Not Specified | - | A major fragmentation process is the loss of a halogen atom from the molecular ion to form an N-alkylnitrilium ion. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data for a Brominated Pyridinethione Derivative
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| 3,3'-(hydrazine-1,2-diylidene)bis(6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide) [5] | Not Specified | 3358, 3171 | NH stretching |
| 1681, 1635 | C=O stretching |
Experimental Protocols
The synthesis of brominated imidazopyridines can be achieved through various synthetic routes. Below are generalized protocols based on methodologies reported in the literature.
General Synthesis of 3-Bromoimidazo[1,2-a]pyridines
One common approach involves the reaction of α-haloketones with 2-aminopyridines.[9] A direct construction of 3-bromoimidazo[1,2-a]pyridines can be achieved from α-haloketones and 2-aminopyridines under specific reaction conditions.[9]
Materials:
-
α-haloketone (e.g., α-bromoacetophenone)
-
Substituted 2-aminopyridine
-
tert-Butyl hydroperoxide (TBHP)
-
Ethyl acetate (EA)
Procedure:
-
A mixture of the α-haloketone (0.3 mmol), 2-aminopyridine (0.45 mmol), and TBHP (0.6 mmol) in ethyl acetate (2 mL) is heated at 90 °C for 3 hours.[9]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.[9]
General Procedure for Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6][10][11]
-
Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[11]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]
-
For ¹³C NMR, a standard proton-decoupled single-pulse experiment with NOE is often used.[6]
Mass Spectrometry:
-
Mass spectra can be obtained using various techniques, including Electrospray Ionization (ESI).[7][13]
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[10]
IR Spectroscopy:
-
IR spectra are commonly recorded on an FT-IR spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film.
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of brominated imidazopyridines.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 12. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 7-Bromo-3H-imidazo[4,5-b]pyridine: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines makes it a valuable scaffold for the design of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as an inhibitor of key signaling pathways implicated in cancer progression.
Physicochemical Characteristics
This compound is a solid, room-temperature-stable compound.[1] Its core structure consists of a fused imidazole and pyridine ring system, with a bromine substituent at the 7-position. This bromine atom imparts unique reactivity and serves as a handle for further chemical modifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | [3] |
| CAS Number | 1207174-85-3 | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [3] |
| Melting Point | >300 °C (for a closely related derivative) | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through the cyclization of a suitable diaminobromopyridine precursor with a one-carbon synthon. A general, plausible synthetic route is outlined below, based on established methods for analogous compounds.[6]
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (A representative synthesis for the imidazo[4,5-b]pyridine core)
This protocol describes the synthesis of a closely related derivative and can be adapted for the synthesis of the parent compound by substituting benzaldehyde with a suitable one-carbon source like formic acid or triethyl orthoformate.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol
-
Iodine (catalyst)
Procedure: [6]
-
Dissolve 5-bromo-2,3-diaminopyridine (5.31 mmol) in 40 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add benzaldehyde (5.84 mmol) dropwise to the solution.
-
Add a catalytic amount of iodine (0.531 mmol).
-
Heat the reaction mixture to reflux (approximately 90°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, a solid product will precipitate. Filter the solid and wash it three times with distilled water.
-
Dry the collected solid in an oven to obtain the crude product.
Purification
Purification of imidazo[4,5-b]pyridine derivatives is typically achieved by recrystallization or column chromatography.[7]
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a small amount of the eluent.
-
Elute the compound using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the desired product from impurities.
Caption: General synthesis and purification workflow.
Spectral Characterization
The structure of this compound is confirmed through various spectroscopic techniques. While experimental spectra for the parent compound are not widely published, the expected spectral characteristics can be inferred from data available for its derivatives.[5]
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings are expected in the downfield region (δ 7.0-9.0 ppm). The NH proton of the imidazole ring will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the bromine atom will be influenced by its electron-withdrawing and anisotropic effects. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1650-1450 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 197 and an M+2 peak of similar intensity at m/z 199, characteristic of a bromine-containing compound. Fragmentation may involve the loss of H, HCN, and Br. |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell cycle regulation and proliferation.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[8] Inhibition of Aurora A, for instance, can disrupt centrosome separation and spindle formation, leading to mitotic arrest and subsequent cell death.
Caption: Inhibition of Aurora Kinase A signaling.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these survival proteins, thereby promoting apoptosis in cancer cells.[9][10]
Caption: CDK9 inhibition and apoptosis induction.
Induction of Apoptosis
The ultimate anticancer effect of many imidazo[4,5-b]pyridine derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the inhibition of survival signals (as seen with CDK9 inhibition) and the activation of pro-apoptotic pathways. The apoptotic cascade often involves the activation of caspases, a family of proteases that execute the dismantling of the cell.[11]
Caption: General overview of apoptosis induction.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its physicochemical properties, coupled with its synthetic accessibility, make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated ability of its derivatives to inhibit key cancer-related signaling pathways, such as those mediated by Aurora kinases and CDK9, underscores its importance as a privileged scaffold in the design of novel anticancer therapeutics. Further research into the specific biological targets and mechanisms of action of this compound and its analogs is warranted to fully exploit their therapeutic potential.
References
- 1. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1207174-85-3|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. 7-bromo-1H-imidazo[4,5-c]pyridine | C6H4BrN3 | CID 14089255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journal.waocp.org [journal.waocp.org]
Tautomerism in 7-Bromo-3H-imidazo[4,5-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3H-imidazo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, exhibits prototropic tautomerism, a phenomenon critical to its physicochemical properties, receptor binding affinity, and metabolic stability. Understanding the tautomeric landscape of this molecule is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism of this compound, consolidating available data on its synthesis, experimental characterization, and computational analysis. While direct quantitative studies on this specific molecule are limited, this guide draws upon data from closely related analogues and established methodologies to provide a robust framework for its investigation. Detailed experimental protocols for spectroscopic and crystallographic analysis, alongside computational workflows for determining tautomer stability, are presented to facilitate further research in this area.
Introduction to Tautomerism in Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine core is a purine isostere and a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1] The potential for prototropic tautomerism in the imidazole ring, where a proton can migrate between the N1 and N3 positions, is a key feature of this heterocyclic system. This equilibrium is influenced by substitution patterns on the ring, solvent polarity, pH, and solid-state packing forces.
The two primary tautomeric forms of 7-Bromo-imidazo[4,5-b]pyridine are the 1H- and 3H-tautomers. The nomenclature specifies the position of the hydrogen atom on the imidazole nitrogen.
Caption: Prototropic tautomerism in 7-Bromo-imidazo[4,5-b]pyridine.
Synthesis of 7-Bromo-imidazo[4,5-b]pyridine Tautomers
The synthesis of the 7-bromo-imidazo[4,5-b]pyridine scaffold typically involves the cyclization of a substituted diaminopyridine. While the isolation of individual tautomers can be challenging due to their rapid interconversion, specific synthetic routes may favor the formation of one tautomer over the other.
A general synthetic approach involves the reaction of 5-bromo-2,3-diaminopyridine with a suitable one-carbon synthon, such as formic acid or a derivative thereof. The reaction conditions can influence the initial tautomeric ratio.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block in drug discovery. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, notably for the development of kinase inhibitors. This protocol outlines the synthesis from the readily available starting material, 2,3-diamino-5-bromopyridine, through a cyclization reaction with a one-carbon synthon.
Introduction
The imidazo[4,5-b]pyridine core is of significant interest in pharmaceutical research due to its structural similarity to purines, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have shown promise as inhibitors of several protein kinases implicated in cancer, such as Aurora kinases, FLT3, CDK9, and PAK4. The bromine substituent at the 7-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This document presents a representative protocol for the synthesis of the parent this compound scaffold.
Chemical Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two common and effective methods for the synthesis of this compound from 2,3-diamino-5-bromopyridine are presented below. These are general procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Cyclization using Formic Acid
This method is a classic and straightforward approach for the formation of the imidazole ring.
Materials:
-
2,3-Diamino-5-bromopyridine
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-diamino-5-bromopyridine (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (approximately 10-20 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
A precipitate of the crude product should form.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Protocol 2: Cyclization using Triethyl Orthoformate
This method uses a milder and often higher-yielding alternative to formic acid.
Materials:
-
2,3-Diamino-5-bromopyridine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount) or another suitable acid catalyst
-
Toluene or another suitable high-boiling solvent
-
Hexanes or heptane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,3-diamino-5-bromopyridine (1.0 eq) and the solvent (e.g., toluene).
-
Reagent Addition: Add an excess of triethyl orthoformate (3-5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess triethyl orthoformate.
-
The resulting crude solid can be triturated with a non-polar solvent like hexanes or heptane to induce crystallization and remove soluble impurities.
-
Filter the solid, wash with a small amount of cold hexanes, and dry under vacuum to afford the purified product.
-
If further purification is needed, recrystallization or column chromatography can be employed.
-
Data Presentation
The following tables summarize the key chemical and expected analytical data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,3-Diamino-5-bromopyridine | C₅H₆BrN₃ | 188.03 | Light yellow to purple or light brown powder | 155 (decomposes)[1] |
| This compound | C₆H₄BrN₃ | 198.02 | Off-white to light brown solid | Not available |
| Compound | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) | Expected Mass Spectrum (m/z) |
| This compound | Signals corresponding to the aromatic protons on the pyridine and imidazole rings. | Signals corresponding to the carbon atoms of the fused ring system. | [M+H]⁺ at ~198/200 (isotopic pattern for Br) |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold serves as a core structure for the development of inhibitors targeting various protein kinases involved in cancer cell signaling. The bromine atom at the 7-position is a key functional group for introducing diversity through cross-coupling reactions to improve potency and selectivity.
Caption: Role of the imidazo[4,5-b]pyridine scaffold in the development of kinase inhibitors.
Conclusion
The synthesis of this compound from 2,3-diamino-5-bromopyridine is a robust and scalable process, crucial for the generation of compound libraries for drug discovery. The protocols provided herein offer two reliable methods for obtaining this valuable intermediate. The versatile nature of the imidazo[4,5-b]pyridine core, combined with the synthetic handle of the bromine atom, makes it an important scaffold for the development of targeted therapeutics, particularly in the field of oncology. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired yields and purity for specific research applications.
References
One-Pot Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities, including the inhibition of various protein kinases.
Introduction
Imidazo[4,5-b]pyridine derivatives are a pivotal class of heterocyclic compounds in drug discovery.[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, demonstrating potential as anticancer, antimicrobial, and antiviral agents.[3][4] Specifically, derivatives of the this compound scaffold have been investigated as potent inhibitors of kinases such as Aurora kinases and cyclin-dependent kinase 9 (CDK9), which are crucial regulators of cell division and transcription.[5][6][7][8] The development of efficient synthetic routes to these molecules is therefore of high importance for the exploration of new therapeutic agents.
This application note details a proposed one-pot synthesis of this compound from a key starting material, 4-bromo-2,3-diaminopyridine, and formic acid. While the direct one-pot synthesis from a commercially available precursor is not extensively documented, this protocol is based on well-established cyclization reactions of o-diaminopyridines.[1]
Experimental Protocols
The synthesis of this compound can be envisioned as a two-stage process, with the potential for a one-pot cyclization as the final step.
Stage 1: Synthesis of the Key Intermediate: 4-Bromo-2,3-diaminopyridine (Proposed Route)
Stage 2: One-Pot Synthesis of this compound
This protocol describes the cyclization of the proposed intermediate, 4-bromo-2,3-diaminopyridine, with formic acid to yield the target compound.
Materials:
-
4-Bromo-2,3-diaminopyridine
-
Formic acid (98-100%)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Activated carbon
-
Diatomaceous earth
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2,3-diaminopyridine (1 equivalent).
-
Acid Addition: To the starting material, add an excess of formic acid (approximately 10-15 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the dropwise addition of a 10% NaOH solution until a pH of 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.
-
The crude product is expected to precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol, add activated carbon, and filter through a pad of diatomaceous earth. Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
The following table summarizes the expected reaction parameters and potential outcomes for the one-pot synthesis of this compound derivatives. The data for the 6-bromo isomer is included for comparative purposes.
| Derivative | Starting Diamine | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromo-2,3-diaminopyridine | Formic Acid | Formic Acid | 100-110 | 2-4 | (Predicted) | N/A |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 5-Bromo-2,3-diaminopyridine | Benzaldehyde | Ethanol | Reflux | 24 | 80 | [10] |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of this compound.
Signaling Pathway Inhibition by Imidazo[4,5-b]pyridine Derivatives
Caption: Inhibition of kinase signaling pathways by imidazo[4,5-b]pyridine derivatives.
Applications in Drug Development
The this compound scaffold is a valuable starting point for the development of targeted therapeutics. The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of diverse chemical libraries to explore structure-activity relationships (SAR).
Derivatives of this scaffold have shown potent inhibitory activity against several kinases implicated in cancer. For instance, imidazo[4,5-b]pyridines have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis.[5][6][7] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells. Furthermore, this class of compounds has demonstrated inhibitory effects on CDK9, a kinase involved in the regulation of transcription, making it a target for anticancer therapies.[8]
The development of a robust and efficient one-pot synthesis for this compound and its derivatives is a critical step in facilitating the discovery and development of novel kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a microwave-assisted protocol for the synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine, a valuable building block in medicinal chemistry and drug discovery. Microwave irradiation offers a rapid, efficient, and high-yielding alternative to conventional heating methods for the cyclization of 5-bromo-2,3-diaminopyridine with formic acid. This protocol provides significant advantages, including reduced reaction times and potentially cleaner reaction profiles, contributing to accelerated research and development timelines.
Introduction
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The traditional synthesis of these scaffolds often involves prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations. Microwave heating provides rapid and uniform energy transfer to the reaction mixture, leading to dramatic accelerations in reaction rates and often resulting in higher yields and improved product purity.[1] This document provides a detailed protocol for the microwave-assisted synthesis of this compound.
Advantages of Microwave-Assisted Synthesis
The application of microwave technology for the synthesis of imidazopyridine derivatives offers several key advantages over conventional heating methods:
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes | Hours |
| Yield | Often higher | Generally lower to moderate |
| Purity | Potentially higher, fewer byproducts | May require more extensive purification |
| Energy Efficiency | More energy-efficient | Less energy-efficient |
| Process Control | Precise temperature and pressure control | Less precise, potential for localized overheating |
Experimental Protocol
This protocol describes the synthesis of this compound from 5-bromo-2,3-diaminopyridine and formic acid using a dedicated microwave reactor.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Formic acid (≥95%)
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stirrer bars
-
Microwave synthesizer
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add 5-bromo-2,3-diaminopyridine (1.0 mmol, 188 mg).
-
Reaction Mixture: To the vial, add formic acid (2.0 mL) and polyphosphoric acid (1.0 g) as a dehydrating agent and catalyst.[2]
-
Microwave Irradiation: Seal the vial securely with a cap. Place the vial inside the cavity of the microwave reactor. Irradiate the reaction mixture with stirring at a constant temperature of 120°C for 15 minutes. The microwave power should be adjusted by the instrument to maintain the set temperature.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water (20 mL).
-
Neutralization: Neutralize the aqueous solution by the dropwise addition of concentrated ammonium hydroxide solution until a pH of 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (3 x 10 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the purified product, this compound, under vacuum.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and efficient microwave-assisted protocol for the synthesis of this compound. The described method offers significant advantages in terms of reaction time and simplicity compared to conventional synthetic routes. This protocol is intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the rapid production of this important heterocyclic building block for applications in drug discovery and development.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its structural resemblance to purines allows for interaction with a wide range of biological targets. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of this important heterocycle, enabling the creation of diverse libraries of substituted imidazo[4,5-b]pyridines for drug discovery and development.
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed reactions used in the synthesis of substituted imidazo[4,5-b]pyridines: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Application Notes
The choice of synthetic strategy for the functionalization of the imidazo[4,5-b]pyridine scaffold depends on the desired substitution pattern and the available starting materials. Each of the following palladium-catalyzed methods offers distinct advantages and is suited for the introduction of different functionalities.
-
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, particularly for introducing aryl and heteroaryl substituents.[1][2] Its key advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] The reaction is generally robust and high-yielding, making it suitable for both small-scale library synthesis and larger-scale production.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide variety of primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles, onto the imidazo[4,5-b]pyridine core.[4][5] This method has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[6] The development of sophisticated phosphine ligands has enabled the coupling of a broad range of amines under relatively mild conditions.[7][8]
-
Sonogashira Coupling: This reaction is the premier method for the synthesis of alkynyl-substituted heterocycles, which are valuable intermediates for further transformations or as pharmacophores themselves.[9] The reaction couples a terminal alkyne with an aryl or vinyl halide.[10] The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[2][9]
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed synthesis of substituted imidazo[4,5-b]pyridines. These protocols are based on published literature and are intended as a starting point for optimization in specific research contexts.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines
This protocol describes the synthesis of a 2-aryl-imidazo[4,5-b]pyridine from a 2-halo-imidazo[4,5-b]pyridine precursor and a boronic acid.
Materials:
-
2-Halo-imidazo[4,5-b]pyridine (e.g., 2-bromo-1H-imidazo[4,5-b]pyridine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the 2-halo-imidazo[4,5-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-Imidazo[4,5-b]pyridines
This protocol outlines the synthesis of a 2-amino-imidazo[4,5-b]pyridine from a 2-halo-imidazo[4,5-b]pyridine and an amine.
Materials:
-
2-Halo-imidazo[4,5-b]pyridine (e.g., 2-bromo-1-methyl-1H-imidazo[4,5-b]pyridine) (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.4-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to form the active catalyst.
-
To this mixture, add the 2-halo-imidazo[4,5-b]pyridine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 100-130 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-imidazo[4,5-b]pyridine.
Protocol 3: Microwave-Assisted Sonogashira Coupling for the Synthesis of 2-Alkynyl-Imidazo[4,5-b]pyridines
This protocol describes a rapid, microwave-assisted synthesis of a 2-alkynyl-imidazo[4,5-b]pyridine.
Materials:
-
2-Halo-imidazo[4,5-b]pyridine (e.g., 2-iodo-3-methyl-3H-imidazo[4,5-b]pyridine) (1.0 equiv)
-
Terminal alkyne (1.5-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 equiv)
-
Solvent (e.g., DMF, NMP)
-
Microwave reactor
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave process vial, add the 2-halo-imidazo[4,5-b]pyridine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Add the solvent (e.g., DMF) followed by the base (e.g., triethylamine, 2.5 equiv) and the terminal alkyne (1.5 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-imidazo[4,5-b]pyridine.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of substituted imidazo[4,5-b]pyridines, allowing for easy comparison of different reaction conditions and substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-Imidazo[4,5-b]pyridines
| Entry | Imidazo[4,5-b]pyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1H- | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloro-1-methyl- | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 2-Bromo-6-phenyl- | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | 6 | 78 |
| 4 | 2-Iodo-3H- | 2-Thiopheneboronic acid | PdCl₂(PCy₃)₂ (4) | K₂CO₃ | DMF | 90 | 4 | 88 |
Table 2: Buchwald-Hartwig Amination of 2-Halo-Imidazo[4,5-b]pyridines
| Entry | Imidazo[4,5-b]pyridine | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1H- | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | Toluene | 110 | 16 | 89 |
| 2 | 2-Chloro-1-methyl- | Aniline | Pd(OAc)₂/BINAP (3/6) | NaOtBu | Dioxane | 100 | 12 | 75 |
| 3 | 2-Bromo-3H- | Benzylamine | Pd(OAc)₂/DavePhos (2/4) | K₃PO₄ | Toluene | 120 | 10 | 82 |
| 4 | 2-Chloro-6-phenyl- | N-Methylpiperazine | Pd₂(dba)₃/RuPhos (1/2) | NaOtBu | Dioxane | 110 | 18 | 91 |
Table 3: Sonogashira Coupling of 2-Halo-Imidazo[4,5-b]pyridines
| Entry | Imidazo[4,5-b]pyridine | Alkyne | Catalyst/Co-catalyst (mol%) | Base | Solvent | Method | Temp (°C) | Time | Yield (%) |
| 1 | 2-Iodo-1H- | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (3/5) | Et₃N | DMF | Conventional | 80 | 6 h | 90 |
| 2 | 2-Bromo-1-methyl- | 1-Hexyne | Pd(PPh₃)₄/CuI (5/10) | DIPEA | NMP | Microwave | 120 | 15 min | 85 |
| 3 | 2-Iodo-3H- | (Trimethylsilyl)acetylene | PdCl₂(PCy₃)₂/CuI (4/8) | Et₃N | Dioxane | Conventional | 90 | 4 h | 94 |
| 4 | 2-Bromo-6-phenyl- | 3-Ethynylpyridine | Pd(OAc)₂/PPh₃/CuI (2/4/5) | K₂CO₃ | DMF | Microwave | 140 | 10 min | 78 |
Visualizations
The following diagrams illustrate the general reaction schemes and a typical experimental workflow for the palladium-catalyzed synthesis of substituted imidazo[4,5-b]pyridines.
Caption: General scheme for the Suzuki-Miyaura coupling.
Caption: General scheme for the Buchwald-Hartwig amination.
Caption: General scheme for the Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. DSpace [repository.kaust.edu.sa]
Application Notes and Protocols: 7-Bromo-3H-imidazo[4,5-b]pyridine as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromo-3H-imidazo[4,5-b]pyridine as a key building block in the synthesis of potent kinase inhibitors. This document details the rationale for its use, synthetic protocols for derivatization, and the biological activities of the resulting compounds, with a focus on dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
Introduction
The 3H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine, which allows it to effectively target the ATP-binding site of numerous kinases. The strategic placement of a bromine atom at the 7-position provides a versatile handle for introducing a wide range of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables extensive structure-activity relationship (SAR) studies and the fine-tuning of inhibitor potency and selectivity. This document will focus on the synthesis and application of derivatives targeting Aurora kinases and FLT3, both of which are crucial targets in oncology.
Targeted Signaling Pathways: Aurora Kinases and FLT3
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[1] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem cells.[2] Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and are found in a significant percentage of acute myeloid leukemia (AML) cases, correlating with a poor prognosis.[3] The development of dual inhibitors targeting both Aurora kinases and FLT3 presents a promising strategy to overcome resistance and improve therapeutic outcomes in hematological malignancies.
Quantitative Data Summary
The following tables summarize the in vitro activity of a series of kinase inhibitors derived from the this compound scaffold. These compounds demonstrate potent inhibition of Aurora kinases and FLT3, as well as significant anti-proliferative activity in cancer cell lines.
Table 1: Kinase Inhibition Data
| Compound ID | Aurora-A (Kd, nM) | Aurora-B (Kd, nM) | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) | FLT3 (D835Y) (Kd, nM) |
| 27e | 7.5[4] | 48[4] | 6.2[4] | 38[4] | 14[4] |
| 22d | - | - | - | - | - |
| 22e | - | - | - | - | - |
Data for compounds 22d and 22e were not available in the searched literature.
Table 2: Cellular Activity
| Compound ID | HCT116 (GI50, µM) | SW620 (GI50, µM) | MOLM-13 (GI50, µM) | MV4-11 (GI50, µM) |
| 27e | 0.300[4] | 0.283[5] | 0.104[4] | 0.291[4] |
| 22d | - | - | - | - |
| 22e | - | - | - | - |
Data for compounds 22d and 22e were not available in the searched literature.
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a starting material. The key steps involve a Suzuki-Miyaura coupling to introduce a pyrazole moiety at the 7-position, followed by further functionalization and cyclization to form the final imidazo[4,5-b]pyridine core.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrazoleboronic Acid Pinacol Ester
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Appropriate pyrazoleboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the pyrazoleboronic acid pinacol ester (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a stream of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative.
Protocol 2: Reductive Cyclization to form the Imidazo[4,5-b]pyridine Core
This protocol describes the formation of the imidazo[4,5-b]pyridine ring from a 2-amino-3-nitropyridine intermediate.
Materials:
-
Substituted 2-amino-3-nitropyridine derivative
-
Appropriate aldehyde or ketone (1.1 - 1.5 equivalents)
-
Reducing agent (e.g., sodium dithionite (Na₂S₂O₄))
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the 2-amino-3-nitropyridine derivative in a suitable solvent (e.g., ethanol).
-
Add the aldehyde or ketone to the solution.
-
Prepare a fresh aqueous solution of sodium dithionite (typically 1 M).
-
Add the sodium dithionite solution to the reaction mixture.
-
Heat the reaction mixture (e.g., to reflux) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final imidazo[4,5-b]pyridine-based kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein demonstrate its utility in developing potent dual inhibitors of Aurora kinases and FLT3. The synthetic routes are amenable to diversification, allowing for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. Researchers in the field of drug discovery are encouraged to utilize this scaffold for the development of novel therapeutics targeting a variety of kinases implicated in human diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9447092B2 - Pharmaceutically active compounds - Google Patents [patents.google.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Hypothetical Use of 7-Bromo-3H-imidazo[4,5-b]pyridine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase.[2]
While common linkers are often based on polyethylene glycol (PEG) or alkyl chains, there is growing interest in developing novel linker scaffolds to improve PROTAC properties.[2] The imidazo[4,5-b]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds.[3] Its rigid, planar nature and potential for specific molecular interactions make it an intriguing, albeit currently undocumented, candidate for incorporation into PROTAC linkers.
This document provides a detailed, hypothetical framework for the application of 7-Bromo-3H-imidazo[4,5-b]pyridine as a building block in PROTAC linker synthesis. The protocols and data presented are illustrative and based on established principles of organic chemistry and PROTAC development.
Hypothetical Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Hypothetical Synthetic Workflow
The proposed synthesis involves a multi-step approach to incorporate the this compound scaffold into a bifunctional linker, which is then conjugated to a POI ligand (warhead) and an E3 ligase ligand. This example uses a Suzuki coupling to introduce a linker arm at the 7-position.
Caption: Hypothetical workflow for PROTAC synthesis.
Experimental Protocols
The following are generalized, hypothetical protocols that would require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling of this compound with a Boc-protected Amine Linker
This protocol describes the palladium-catalyzed cross-coupling to install the initial linker segment.
Reagents and Materials:
-
This compound (1.0 eq)
-
(4-(Boc-amino)phenyl)boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Na₂CO₃ solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound, (4-(Boc-amino)phenyl)boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the dioxane/water solvent mixture, followed by the Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Protocol 2: Boc Deprotection
This protocol removes the Boc protecting group to reveal a primary amine for subsequent coupling.
Reagents and Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Protocol 3: Final PROTAC Assembly
This protocol describes the final coupling steps to attach the warhead and E3 ligase ligand.
Reagents and Materials:
-
Deprotected amine intermediate from Protocol 2 (1.0 eq)
-
Carboxylic acid-functionalized POI ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Bromo-PEG-E3 ligase ligand (e.g., bromo-PEG-pomalidomide) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
Procedure (Amide Coupling):
-
Dissolve the amine intermediate and the POI ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry, filter, and concentrate the organic layer. Purify by preparative HPLC to obtain the warhead-linker-imidazopyridine conjugate.
Procedure (N-Alkylation):
-
To a solution of the conjugate from the previous step in anhydrous DMF, add Cs₂CO₃ and the bromo-PEG-E3 ligase ligand.
-
Heat the reaction to 50 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation (Hypothetical)
Quantitative data from the synthesis and biological evaluation should be summarized for clarity.
Table 1: Summary of Hypothetical Synthesis Yields
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Suzuki Coupling | This compound | Intermediate 1 | 75 |
| 2 | Boc Deprotection | Intermediate 1 | Intermediate 2 | 95 |
| 3 | Amide Coupling | Intermediate 2 | Intermediate 3 | 60 |
| 4 | N-Alkylation | Intermediate 3 | Final PROTAC | 45 |
Table 2: Hypothetical Characterization of Final PROTAC
| Analysis | Result |
| LC-MS | Purity: >98%, [M+H]⁺: Calculated vs. Found |
| ¹H NMR | Consistent with proposed structure |
| HRMS | Confirms elemental composition |
Table 3: Hypothetical Biological Activity Data
| Assay | Metric | Value |
| POI Binding | Kd (nM) | 50 |
| E3 Ligase Binding | Kd (nM) | 250 |
| Ternary Complex Formation | α value | 5 |
| Cellular Degradation | DC₅₀ (nM) | 15 |
| Max Degradation | Dₘₐₓ (%) | 95 |
Conclusion
This document outlines a conceptual framework for the use of this compound in the synthesis of novel PROTACs. The rigid imidazopyridine core offers a unique scaffold that could enforce specific conformations on the linker, potentially influencing ternary complex stability and degradation efficiency. The synthetic routes and protocols provided are based on established chemical transformations and serve as a starting point for researchers interested in exploring new linker chemistries. Experimental validation is required to determine the feasibility and effectiveness of this approach.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
Application Notes and Protocols for the Functionalization of 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the bromine atom in 7-Bromo-3H-imidazo[4,5-b]pyridine. This key heterocyclic scaffold is a valuable building block in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The following sections detail established cross-coupling and cyanation reactions, offering specific protocols and comparative data to guide your research and development efforts.
Introduction to the Functionalization of this compound
The imidazo[4,5-b]pyridine core is a prominent scaffold in numerous biologically active compounds.[1][2] The presence of a bromine atom at the 7-position provides a versatile handle for introducing a wide range of functional groups through various metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
This document outlines protocols for several key transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as cyanation reactions. These methods enable the formation of C-C, C-N, and C-C (alkynyl) bonds, providing access to a diverse array of derivatives.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester.[3][5] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 7-position.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Summary of Suzuki-Miyaura Coupling Conditions
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (4-acetylphenyl)boronic acid | Pd(dppf)Cl₂ (5.5) | Na₂CO₃ | Dioxane:H₂O (2:1) | 90 | 74 | [6] |
| p-tolylboronic acid | Pd(dppf)Cl₂ (5.5) | Na₂CO₃ | Dioxane:H₂O (2:1) | 90 | 73 | [6] |
| (3-chlorophenyl)boronic acid | Pd(dppf)Cl₂ (5.5) | Na₂CO₃ | Dioxane:H₂O (2:1) | 90 | 75 | [6] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of a related chloro-nitropyridine derivative.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.08 equivalents)
-
Na₂CO₃ (2.2 equivalents)
-
Dioxane and Water (2:1 mixture), deoxygenated
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.08 equivalents), and Na₂CO₃ (2.2 equivalents).
-
Add the deoxygenated dioxane:H₂O (2:1) solvent mixture.
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-3H-imidazo[4,5-b]pyridine.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[7][8] This reaction is highly valuable for the synthesis of arylamines and has broad applications in medicinal chemistry.[7]
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Summary of Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOBut | Toluene | 80 | 60 | [9] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on a procedure for the amination of a bromopyridine derivative.[9]
Materials:
-
This compound
-
Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 0.5 equivalents)
-
[Pd₂(dba)₃] (0.02 equivalents)
-
(±)-BINAP (0.04 equivalents)
-
Sodium tert-butoxide (NaOBut) (1.4 equivalents)
-
Toluene, anhydrous
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk vessel under an argon atmosphere, combine this compound (1.0 equivalent), the amine (0.5 equivalents), [Pd₂(dba)₃] (0.02 equivalents), (±)-BINAP (0.04 equivalents), and NaOBut (1.4 equivalents).
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add diethyl ether and wash the organic mixture with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., pentane/diethyl ether) to yield the purified N-arylated product.
C-C (Alkynyl) Bond Formation: Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, enabling the formation of a C(sp²)-C(sp) bond.[10][11][12] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Summary of Sonogashira Coupling Conditions
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | High (not specified) | [13] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[13]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(CF₃COO)₂ (0.025 equivalents)
-
CuI (0.05 equivalents)
-
PPh₃ (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 equivalents), CuI (0.05 equivalents), and PPh₃ (0.05 equivalents).
-
Add DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Add triethylamine as the base.
-
Heat the reaction mixture to 100 °C for 3 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 7-alkynyl-3H-imidazo[4,5-b]pyridine.
Other Functionalizations
Cyanation
The introduction of a cyano group can be achieved through palladium-catalyzed cyanation or through nucleophilic aromatic substitution on an activated substrate. A direct C-H cyanation method has also been developed for purine derivatives, which involves activation with triflic anhydride followed by reaction with a cyanide source.[14]
General Protocol for C-H Cyanation (adapted for imidazo[4,5-b]pyridine):
Materials:
-
This compound
-
Triflic anhydride (1.2 equivalents)
-
Trimethylsilyl cyanide (TMSCN) (2.0 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equivalents)
-
Anhydrous 1,2-dichloroethane
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried vial under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Cool the solution in an ice-water bath and add triflic anhydride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes, then add TMSCN (2.0 equivalents).
-
Heat the reaction to 84 °C for 3 hours.
-
Add DBU (1.3 equivalents) and continue stirring at 84 °C for another 6 hours.
-
Monitor the reaction for the formation of the cyanated product.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Experimental Workflows
The following diagram illustrates a general workflow for the functionalization of this compound and subsequent product purification.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
The functionalization of the bromine atom in this compound provides a versatile platform for the synthesis of a wide range of derivatives with potential applications in drug discovery. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry, offering established methods for the elaboration of this important heterocyclic scaffold. Careful optimization of the reaction conditions for each specific substrate and coupling partner is recommended to achieve the best results.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a wide range of biologically active compounds. The 3H-imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in numerous therapeutic agents, exhibiting activities such as kinase inhibition, antiviral, and anticancer effects.
7-Bromo-3H-imidazo[4,5-b]pyridine is a key building block for the synthesis of novel 7-substituted imidazo[4,5-b]pyridine derivatives. The bromine atom at the 7-position provides a reactive handle for the introduction of various aryl and heteroaryl moieties via Suzuki coupling, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. These application notes provide an overview of the Suzuki coupling reaction with this compound, including optimized reaction conditions, a detailed experimental protocol, and a summary of expected outcomes with various boronic acids. While specific quantitative data for a wide range of couplings with this compound is not extensively documented in publicly available literature, the protocols and data presented herein are based on established methodologies for the closely related and structurally similar 6-bromo-imidazo[4,5-b]pyridine and other bromo-N-heterocycles, providing a robust starting point for researchers.
Application Notes
The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids allows for the synthesis of a diverse library of 7-aryl-3H-imidazo[4,5-b]pyridines. These products can be further functionalized or directly screened for biological activity.
Key Considerations for Successful Coupling:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). For challenging couplings, more specialized catalysts like (A-taphos)₂PdCl₂ may be beneficial.
-
Base: An appropriate base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and an aqueous solution is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, and DMF/water.
-
Reaction Conditions: Microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[1] Conventional heating at temperatures ranging from 80 to 120 °C is also effective. An inert atmosphere (e.g., argon or nitrogen) is essential to prevent the degradation of the palladium catalyst.
Quantitative Data Summary
The following table summarizes representative Suzuki coupling reactions of a bromo-imidazo[4,5-b]pyridine scaffold with various arylboronic acids, based on protocols for analogous compounds. These conditions serve as a valuable starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol (2:1) | 120 °C / 2 h (MW) | ~85-95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol (2:1) | 120 °C / 2 h (MW) | ~80-90 | [2] |
| 3 | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol (2:1) | 120 °C / 2 h (MW) | ~75-85 | [2] |
| 4 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol (2:1) | 120 °C / 2 h (MW) | ~70-80 | [2] |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 °C / 12 h | ~65-75 | General Protocol |
(MW) denotes microwave irradiation. Yields are approximate and based on analogous systems; optimization for this compound is recommended.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is adapted from established procedures for the Suzuki coupling of bromo-imidazo[4,5-b]pyridines.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene and Ethanol (2:1 mixture, anhydrous)
-
Microwave reactor tube (10 mL) with a magnetic stir bar
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add this compound (e.g., 0.100 g, 0.50 mmol), the desired arylboronic acid (0.75 mmol), and potassium carbonate (1.25 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 5-10 minutes to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous toluene/ethanol (2:1) solvent mixture (e.g., 3 mL) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Microwave Irradiation: Securely seal the microwave tube and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 2 hours with stirring.
-
Workup: After the reaction is complete and has cooled to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL).
-
Extraction: Wash the organic layer with water (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the pure 7-aryl-3H-imidazo[4,5-b]pyridine product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for the Synthesis and Anticancer Screening of 7-Bromo-3H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer screening of novel 7-Bromo-3H-imidazo[4,5-b]pyridine derivatives. The protocols outlined below are intended to serve as a guide for the development of potential therapeutic agents based on this heterocyclic scaffold.
Introduction
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine nucleobases, allowing for interaction with a variety of biological targets. Derivatives of this heterocyclic system have demonstrated a broad range of pharmacological activities, including potent anticancer effects. The introduction of a bromine atom at the 7-position of the imidazo[4,5-b]pyridine ring can significantly influence the compound's physicochemical properties and biological activity, potentially leading to enhanced potency and selectivity.
This document details the synthetic route to this compound derivatives, protocols for their in vitro anticancer evaluation using the MTT assay, and a discussion of their potential mechanism of action through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).
Data Presentation
The following tables summarize the quantitative data for a representative series of 2-substituted this compound derivatives. Please note that while the synthesis protocol is specific for 7-bromo derivatives, the anticancer activity data presented here is for analogous 6-bromo compounds due to the limited availability of specific data for the 7-bromo isomers in the public domain. This data is provided to illustrate the potential anticancer efficacy of this class of compounds.
Table 1: Synthesis and Physicochemical Properties of 2-Aryl-7-bromo-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | R-Group (Aryl) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 7-Br-IP-01 | Phenyl | C₁₂H₈BrN₃ | 274.12 | 85 | >300 |
| 7-Br-IP-02 | 4-Chlorophenyl | C₁₂H₇BrClN₃ | 308.56 | 88 | 210-212 |
| 7-Br-IP-03 | 4-Methoxyphenyl | C₁₃H₁₀BrN₃O | 304.14 | 92 | 245-247 |
| 7-Br-IP-04 | 4-Nitrophenyl | C₁₂H₇BrN₄O₂ | 319.12 | 80 | 288-290 |
Table 2: In Vitro Anticancer Activity of Representative Bromo-imidazo[4,5-b]pyridine Derivatives
Note: The following IC₅₀ values are for the analogous 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and are presented as representative data.
| Compound ID | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | BT-474 (Breast Cancer) IC₅₀ (µM) |
| 6-Br-IP-H | >100 | >100 | >100 |
| 6-Br-IP-4-Cl | 35.4 | 42.1 | 28.5 |
| 6-Br-IP-4-OCH₃ | 48.2 | 55.3 | 41.7 |
| 6-Br-IP-4-NO₂ | 21.8 | 29.6 | 18.9 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Experimental Protocols
Synthesis of 2-Aryl-7-bromo-3H-imidazo[4,5-b]pyridine Derivatives
The synthesis of the target compounds is achieved through a two-step process involving the preparation of the key intermediate, 4-bromo-pyridine-2,3-diamine, followed by a cyclization reaction with various aromatic aldehydes.
Step 1: Synthesis of 4-Bromo-pyridine-2,3-diamine (Adapted from similar syntheses)
-
Nitration of 2-Amino-4-bromopyridine: To a solution of 2-amino-4-bromopyridine (1 eq.) in concentrated sulfuric acid at 0°C, slowly add potassium nitrate (1.1 eq.). Stir the mixture at 0°C for 1 hour and then at room temperature for 4 hours. Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution. The precipitated product, 2-amino-4-bromo-3-nitropyridine, is collected by filtration, washed with water, and dried.
-
Reduction of the Nitro Group: To a solution of 2-amino-4-bromo-3-nitropyridine (1 eq.) in ethanol, add iron powder (5 eq.) and a catalytic amount of acetic acid. Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC. After completion, filter the hot solution through a pad of celite and wash the celite with hot ethanol. Evaporate the solvent under reduced pressure to obtain the crude 4-bromo-pyridine-2,3-diamine, which can be purified by column chromatography or used directly in the next step.
Step 2: Cyclization to form 2-Aryl-7-bromo-3H-imidazo[4,5-b]pyridines
-
A mixture of 4-bromo-pyridine-2,3-diamine (1 mmol), the appropriate aromatic aldehyde (1.1 mmol), and sodium metabisulfite (1.5 mmol) in DMSO (5 mL) is heated at 120°C for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 2-aryl-7-bromo-3H-imidazo[4,5-b]pyridine derivative.
In Vitro Anticancer Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116).
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Synthesized this compound derivatives.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions of the compounds in the complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Synthesis and Screening Workflow
Caption: Workflow for the synthesis and anticancer screening of this compound derivatives.
Proposed Mechanism of Action: CDK9 Inhibition Pathway
Many imidazo[4,5-b]pyridine derivatives have been shown to exert their anticancer effects through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of many genes, including those involved in cell survival and proliferation.
Caption: Proposed mechanism of action via inhibition of the CDK9 signaling pathway.
Logical Relationship of Anticancer Screening
Caption: Logical workflow for determining the anticancer potency of synthesized derivatives.
References
Application Notes and Protocols: Preparation of 7-Bromo-3H-imidazo[4,5-b]pyridine for Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and antimicrobial evaluation of 7-Bromo-3H-imidazo[4,5-b]pyridine. The following sections detail the synthesis of the compound and standardized protocols for determining its antimicrobial efficacy using established in vitro assays.
Introduction
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties.[1][2] The synthesis and evaluation of novel derivatives, such as this compound, are crucial in the search for new therapeutic agents to combat the growing threat of antimicrobial resistance. This document outlines the necessary protocols for the chemical synthesis of this compound and the subsequent assessment of its activity against various microbial strains.
Synthesis of this compound
Protocol 2.1: Synthesis of this compound
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Activated carbon
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-2,3-diaminopyridine in an excess of formic acid.
-
Reaction: Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound. The use of activated carbon during recrystallization can help to remove colored impurities.
-
Drying and Characterization: Dry the purified product under a vacuum. Characterize the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using standardized methods such as the broth microdilution and disk diffusion assays. These tests are fundamental in determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against a panel of pathogenic microorganisms.[3][4][5][6]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Bacterial and/or fungal strains for testing
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this standardized inoculum in MHB to the final required concentration for the assay.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Controls:
-
Growth Control: Wells containing MHB and the inoculum, but no test compound.
-
Sterility Control: Wells containing only MHB to check for contamination.[3]
-
Positive Control: Wells containing a known antibiotic to ensure the assay is working correctly.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[9]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][7] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 3.2: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[6][10]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal strains for testing
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control antibiotic disks
-
Sterile swabs
-
Forceps
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow them to dry under aseptic conditions.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.[6]
-
Plate Inoculation: Using a sterile swab, uniformly streak the standardized inoculum over the entire surface of an MHA plate to create a bacterial lawn.[10] Allow the plate to dry for 3-5 minutes.[5]
-
Disk Placement: Using sterile forceps, place the impregnated disks, along with a positive control antibiotic disk and a blank disk (as a negative control), onto the surface of the agar.[6]
-
Incubation: Invert the plates and incubate them at the appropriate temperature for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[5] The size of the zone is indicative of the antimicrobial activity.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Candida albicans | N/A (Fungus) |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) for this compound | Zone of Inhibition (mm) for Positive Control |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Candida albicans | N/A (Fungus) |
Visualizations
Diagram 1: Experimental Workflow
References
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. woah.org [woah.org]
- 5. asm.org [asm.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. protocols.io [protocols.io]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Note and Experimental Protocol for the Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with various biological targets, making it a valuable scaffold for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound, starting from commercially available 2-amino-5-bromopyridine. The protocol is based on established synthetic methodologies for analogous imidazopyridine derivatives.
Overall Reaction Scheme:
The synthesis is a two-step process. The first step involves the nitration of 2-amino-5-bromopyridine followed by reduction to yield 5-bromo-2,3-diaminopyridine. The second step is the cyclization of the diamine with a suitable one-carbon source, such as formic acid, to form the final imidazo[4,5-b]pyridine ring system.
Caption: Two-step synthesis workflow for this compound.
Experimental Protocol
This protocol is divided into two main procedures corresponding to the two steps of the synthesis.
Procedure 1: Synthesis of 5-Bromo-2,3-diaminopyridine
This procedure is adapted from the synthesis of 2,3-diamino-5-bromopyridine.[1]
1.1 Nitration of 2-Amino-5-bromopyridine
-
In a flask equipped with a stirrer and a dropping funnel, cool 250 mL of concentrated sulfuric acid to below 5°C in an ice bath.
-
Slowly add 43.25 g (0.25 mol) of 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
Once the addition is complete, add 13 mL (0.285 mol) of 95% nitric acid dropwise, ensuring the temperature remains at 0°C.
-
After the addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Heat the mixture to 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto 2.5 L of crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash it with water, and dry it to obtain 2-amino-5-bromo-3-nitropyridine.
1.2 Reduction of 2-Amino-5-bromo-3-nitropyridine
-
To a flask containing 10.9 g (0.05 mol) of 2-amino-5-bromo-3-nitropyridine, add 30 g of reduced iron powder, 40 mL of 95% ethanol, and 10 mL of water.
-
Add 0.5 mL of concentrated hydrochloric acid to the mixture.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot mixture to remove the iron powder and wash the iron filings with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from approximately 50 mL of water to yield 2,3-diamino-5-bromopyridine.
Procedure 2: Synthesis of this compound
This procedure is based on the general method of cyclizing diaminopyridines with formic acid.[2]
-
In a round-bottom flask, place 9.4 g (0.05 mol) of 5-bromo-2,3-diaminopyridine.
-
Add 25 mL of 90% formic acid to the flask.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reactant | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Product |
| 1.1 | 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | - | 0 - 60 | 3 | 2-Amino-5-bromo-3-nitropyridine |
| 1.2 | 2-Amino-5-bromo-3-nitropyridine | Fe, HCl | Ethanol, Water | Reflux | 1 | 5-Bromo-2,3-diaminopyridine |
| 2 | 5-Bromo-2,3-diaminopyridine | Formic Acid | Formic Acid | Reflux | 4 | This compound |
Table 2: Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | ~80-85 | Yellow solid | 210-212 |
| 5-Bromo-2,3-diaminopyridine | C₅H₅BrN₂ | 188.02 | ~70-75 | Off-white to brown solid | 145-147 |
| This compound | C₆H₄BrN₃ | 198.03 | ~80-90 | Light brown solid | >250 |
Note: Expected yields are based on similar reported syntheses and may vary depending on experimental conditions.
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point (MP): To assess the purity of the compound.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used in this synthesis are corrosive and/or toxic and should be handled in a fume hood.
References
Application Notes and Protocols for the Characterization of 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its scaffold is a common feature in a variety of biologically active molecules.[2] As a key intermediate in the synthesis of more complex pharmaceutical agents, the precise characterization of its structure and purity is paramount. This document provides a comprehensive overview of the analytical methods for the characterization of this compound, including detailed experimental protocols and data interpretation guidelines.
The fundamental properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol [3] |
| CAS Number | 1207174-85-3 |
A general workflow for the comprehensive characterization of this compound is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
2. Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
For both ¹H and ¹³C NMR, reference the spectra to the solvent peak or TMS.
-
Assign the chemical shifts and, for ¹H NMR, determine the coupling constants.
Expected Data
The following tables present expected chemical shifts for this compound based on data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Table 1: Expected ¹H NMR Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 - 8.4 | s | - |
| H-5 | ~8.0 - 8.2 | d | ~8.0 |
| H-6 | ~7.3 - 7.5 | d | ~8.0 |
| N-H | ~12.0 - 13.0 | br s | - |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3a | ~130 - 135 |
| C-5 | ~140 - 145 |
| C-6 | ~120 - 125 |
| C-7 | ~115 - 120 |
| C-7a | ~150 - 155 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
2. Instrument Parameters (Example for ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.0 - 2.0 Bar
-
Drying Gas (N₂): 4.0 - 8.0 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
Mass Range: 50 - 500 m/z
3. Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
For HRMS, compare the measured accurate mass with the calculated theoretical mass to confirm the elemental formula.
Expected Data
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [C₆H₄⁷⁹BrN₃+H]⁺ | 197.9661 | Expected within 5 ppm |
| [C₆H₄⁸¹BrN₃+H]⁺ | 199.9641 | Expected within 5 ppm |
The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol: Reverse-Phase HPLC
1. Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrument Parameters (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Expected Data
Table 4: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time (Rt) | Dependent on the specific method, but a single major peak is expected. |
| Purity | >95% (typical for purified research chemicals) |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental measure of purity.
Experimental Protocol: CHN Analysis
1. Sample Preparation:
-
The sample must be thoroughly dried to remove any residual solvent.
-
Accurately weigh approximately 2 mg of the sample into a tin capsule.
2. Instrument:
-
Use a calibrated CHN elemental analyzer.
3. Analysis:
-
The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Expected Data
Table 5: Elemental Analysis Data for C₆H₄BrN₃
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 36.39 | 36.39 ± 0.4 |
| Hydrogen (H) | 2.04 | 2.04 ± 0.4 |
| Nitrogen (N) | 21.22 | 21.22 ± 0.4 |
The experimental values should be within ±0.4% of the theoretical values for a pure sample.[4]
Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. These methods collectively confirm the chemical structure, molecular weight, purity, and elemental composition of the compound, ensuring its suitability for use in research and drug development.
References
- 1. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 3. 7-bromo-1H-imidazo[4,5-c]pyridine | C6H4BrN3 | CID 14089255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Bromo-3H-imidazo[4,5-b]pyridine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Cyclization: The reaction may not have gone to completion. | - Increase Reaction Time: Extend the reflux time in increments of 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).- Increase Temperature: If the reaction is sluggish at the initial temperature, cautiously increase it. For formic acid, reflux temperature is standard. For other reagents, consult literature for optimal temperature ranges.- Use a Dehydrating Agent: In the Phillips cyclocondensation, the removal of water drives the reaction forward. Consider using a Dean-Stark apparatus if compatible with the solvent system, or add a dehydrating agent like polyphosphoric acid (PPA). |
| Degradation of Starting Material: 5-Bromo-2,3-diaminopyridine is susceptible to oxidation and decomposition, especially at high temperatures or in the presence of air. | - Use High-Purity Starting Materials: Ensure the 5-bromo-2,3-diaminopyridine is of high purity and has been stored properly under an inert atmosphere.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Control Temperature: Avoid excessive heating, which can lead to decomposition. |
| Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of reactants can lead to incomplete conversion. | - Optimize Reagent Ratio: While a 1:1 ratio is a good starting point, a slight excess of the cyclizing agent (e.g., formic acid or triethyl orthoformate) can sometimes improve yields. Experiment with ratios from 1:1 to 1:1.5. |
| Poor Quality of Reagents: Impurities in the formic acid or other reagents can interfere with the reaction. | - Use High-Purity Reagents: Use analytical or reagent grade formic acid and other solvents and reagents. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Recommended Solution |
| Unreacted Starting Material: The reaction did not go to completion. | - Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. |
| Formation of Side Products: Side reactions can lead to the formation of various impurities. A common side reaction is the formation of N-acylated but uncyclized intermediates. | - Control Reaction Temperature: Side reactions are often favored at higher temperatures. Maintain the optimal reaction temperature.- Purification: Utilize column chromatography to separate the desired product from impurities. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is often effective. |
| Decomposition of Product: The product itself might be degrading under the reaction or work-up conditions. | - Mild Work-up: Use a mild basic solution (e.g., saturated sodium bicarbonate) for neutralization to avoid acid-catalyzed decomposition.- Minimize Exposure to Heat: During solvent evaporation, use a rotary evaporator at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the Phillips cyclocondensation reaction. This involves the reaction of 5-bromo-2,3-diaminopyridine with formic acid, which serves as both the reactant and the solvent. Refluxing the mixture typically leads to the formation of the desired product. Microwave-assisted synthesis using formic acid has also been reported to provide higher yields in shorter reaction times.
Q2: I am observing the formation of a regioisomer. How can I control the regioselectivity?
A2: For the synthesis of the C2-unsubstituted this compound from 5-bromo-2,3-diaminopyridine and formic acid, the formation of a regioisomer of the main product is not possible due to the symmetry of the cyclizing agent. However, if you are performing subsequent reactions, such as N-alkylation, you may obtain a mixture of regioisomers (alkylation at N1, N3, or the pyridine nitrogen). The ratio of these isomers can be influenced by the alkylating agent, base, and solvent used. Careful optimization of reaction conditions and chromatographic separation are necessary to isolate the desired isomer.
Q3: What are the optimal conditions for purifying this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: A silica gel column is commonly used. A good starting eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexane (e.g., 20-80% ethyl acetate). The optimal solvent system should be determined by TLC analysis beforehand.
Q4: How can I improve the yield of my synthesis?
A4: To improve the yield, consider the following:
-
Microwave Irradiation: Employing microwave synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating.
-
Purity of Reactants: Ensure the use of high-purity 5-bromo-2,3-diaminopyridine and formic acid.
-
Reaction Conditions: Optimize the reaction time and temperature. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion without significant byproduct formation.
-
Work-up Procedure: A careful work-up is essential to minimize product loss. Ensure complete precipitation of the product and minimize the number of transfer steps.
Experimental Protocols
Protocol 1: Conventional Synthesis using Formic Acid
This protocol describes the synthesis of this compound via the Phillips cyclocondensation reaction.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Formic acid (98-100%)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 eq).
-
Add an excess of formic acid (approximately 10-20 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction and potentially improve the yield.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Formic acid (98-100%)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine 5-bromo-2,3-diaminopyridine (1.0 eq) and formic acid (10-20 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120-150 °C for 15-30 minutes. The optimal time and temperature may need to be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification steps (5-9) as described in Protocol 1.
Data Presentation
The following tables summarize how different reaction conditions can impact the yield of imidazo[4,5-b]pyridine synthesis, based on analogous reactions reported in the literature.
Table 1: Effect of Reaction Method on Yield and Time
| Method | Temperature (°C) | Time | Typical Yield (%) |
| Conventional Heating | 100-110 | 4-6 h | 60-75 |
| Microwave Irradiation | 120-150 | 15-30 min | 75-90 |
Table 2: Influence of Cyclizing Agent on Yield
| Cyclizing Agent | Conditions | Typical Yield (%) |
| Formic Acid | Reflux | 60-75 |
| Triethyl Orthoformate | Reflux with acid catalyst | 65-80 |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing the this compound scaffold is through the condensation of 4-bromo-2,3-diaminopyridine with a one-carbon electrophile, typically formic acid or a derivative like triethyl orthoformate. This reaction proceeds via cyclization to form the imidazole ring. While direct bromination of 3H-imidazo[4,5-b]pyridine is another possibility, it often leads to a mixture of isomers and is less favored for regioselective synthesis.
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The primary side products can be categorized as follows:
-
Isomeric Impurities: Formation of the undesired 6-Bromo-3H-imidazo[4,5-b]pyridine can occur if the starting material contains 5-bromo-2,3-diaminopyridine as an impurity.
-
Incomplete Cyclization Products: Residual N-(4-bromo-3-aminopyridin-2-yl)formamide may be present if the cyclization reaction does not go to completion.
-
Over-brominated Products: If a direct bromination route is employed, or if excess brominating agent is present under harsh conditions, di-bromo-imidazo[4,5-b]pyridines can be formed.
-
N-Alkylated Isomers: In subsequent reactions involving N-alkylation, a mixture of N1 and N3 substituted regioisomers can be formed.
Q3: How can I minimize the formation of the 6-bromo isomer?
A3: To minimize the formation of the 6-bromo isomer, it is crucial to start with high-purity 4-bromo-2,3-diaminopyridine. The purity of the starting material should be rigorously assessed by techniques such as NMR spectroscopy and HPLC before commencing the synthesis.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system, for example, with dichloromethane and methanol, is often effective in separating the desired product from less polar starting materials and more polar side products. Recrystallization from a suitable solvent system can also be employed to enhance purity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials | Ensure the purity and reactivity of 4-bromo-2,3-diaminopyridine and the formylating agent. |
| Incomplete reaction | Extend the reaction time or increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Suboptimal reaction conditions | Optimize the reaction conditions, including solvent, temperature, and reaction time. For cyclization with formic acid, ensure sufficient acid concentration and heating. | |
| Presence of Multiple Spots on TLC (indicating side products) | Formation of isomeric impurities | Verify the purity of the starting 4-bromo-2,3-diaminopyridine. If the 5-bromo isomer is present, it will lead to the 6-bromo final product. |
| Incomplete cyclization | Increase the reaction time or temperature to drive the cyclization to completion. The addition of a dehydrating agent like polyphosphoric acid (PPA) can also be beneficial. | |
| Over-bromination (if applicable) | Carefully control the stoichiometry of the brominating agent and the reaction temperature. | |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent | Use a different extraction solvent or perform multiple extractions. Consider precipitation by adding a non-polar solvent. |
| Formation of a stable intermediate | Characterize the intermediate to understand the reaction pathway and adjust conditions to favor the final product formation. |
Experimental Protocols
Synthesis of this compound from 4-Bromo-2,3-diaminopyridine
This protocol is a representative procedure based on established methods for the synthesis of imidazo[4,5-b]pyridines.
Materials:
-
4-Bromo-2,3-diaminopyridine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-bromo-2,3-diaminopyridine (1.0 eq) and formic acid (10-15 eq) is heated at reflux (approximately 100-110 °C) for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is then treated with 4 M hydrochloric acid and heated at reflux for approximately 1 hour to ensure complete cyclization and hydrolysis of any formamide intermediates.
-
The solution is cooled and neutralized to a pH of 7-8 with a 10 M sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Data Presentation
Table 1: Representative Yield and Purity Data for the Synthesis of this compound
| Parameter | Value | Notes |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of starting materials. |
| Purity (after chromatography) | >97% | As determined by HPLC and NMR. |
| Major Side Product | N-(4-bromo-3-aminopyridin-2-yl)formamide | Typically <5% if the reaction is driven to completion. |
| Isomeric Impurity (6-bromo) | <1% | Dependent on the purity of the starting 4-bromo-2,3-diaminopyridine. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side products in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: N-Alkylation of 7-Bromo-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the N-alkylation of 7-Bromo-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during the N-alkylation of this compound in a question-and-answer format.
Q1: My N-alkylation reaction is producing a mixture of regioisomers. How can I control the selectivity between N1, N3, and N4 alkylation?
A: The presence of multiple nucleophilic nitrogen atoms in the this compound core makes achieving regioselectivity a primary challenge. The reaction can yield a mixture of N1, N3, and N4 alkylated products. Several factors influence the regiochemical outcome:
-
Choice of Base and Solvent: The base and solvent system is critical. A common approach involves using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] The conditions can be tuned to favor one isomer over another, although a mixture is often obtained.[3] Phase-transfer catalysis (PTC) conditions have also been used, which can alter the distribution of regioisomers.[3]
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Experimenting with different temperatures, from room temperature to elevated temperatures, may shift the isomeric ratio.
-
Nature of the Alkylating Agent: The steric and electronic properties of the alkylating agent can affect the site of alkylation. Bulkier alkylating agents may preferentially react at the less sterically hindered nitrogen atom.
Troubleshooting Steps:
-
Systematically Vary the Base: Screen different bases such as sodium hydride (NaH), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide in various solvents.
-
Optimize the Solvent: Test a range of solvents from polar aprotic (DMF, DMSO, Acetonitrile) to nonpolar (Toluene, Dioxane).
-
Investigate Temperature Effects: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 100 °C) to determine the optimal condition for the desired regioisomer.
-
Consider a Phase-Transfer Catalyst: The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a biphasic system might improve selectivity.[4]
Q2: The overall yield of my N-alkylation reaction is very low. What are the possible causes and how can I improve it?
A: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or degradation of starting material or product.[5]
Potential Causes and Solutions:
-
Incomplete Deprotonation: The basicity of the chosen base may be insufficient for complete deprotonation of the imidazo[4,5-b]pyridine nitrogen. Consider using a stronger base like sodium hydride (NaH).
-
Poor Reactivity of the Alkylating Agent: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider converting it to a more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.
-
Side Reactions: Over-alkylation to form quaternary salts can be an issue, especially with highly reactive alkylating agents or an excess of the agent.[6] Carefully control the stoichiometry of the alkylating agent.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient temperature can lead to slow reaction rates.
Q3: I am observing the formation of multiple products, including what appears to be poly-alkylated species. How can I prevent this?
A: The formation of poly-alkylated products, such as dialkylated species or quaternary ammonium salts, is a common side reaction in N-alkylation.[5][6]
Prevention Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the this compound.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of time can help to maintain a low concentration and minimize over-alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation step.
-
Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent the formation of over-alkylated byproducts.
Summary of Reaction Conditions for N-Alkylation of Imidazo[4,5-b]pyridines
The following table summarizes various reported conditions for the N-alkylation of substituted imidazo[4,5-b]pyridines, which can serve as a starting point for optimizing the reaction for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Outcome | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Methyl iodide | 60% NaH | - | - | - | Mixture of N-methylated products (16% yield for one isomer) | [5] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Various alkyl halides | - | - | Phase Transfer Catalyst | - | Mixture of N3 and N4 regioisomers | [3] |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | - | - | Mainly N4 regioisomer | [1] |
| Substituted 6H-imidazo[4,5-b]pyridine | Substituted benzyl chloride, allyl bromide, propargyl bromide | K₂CO₃ (2.2 eq) | DMF | TBAB (0.15 eq) (optional) | Room Temp | N-alkylated products | [4] |
| Imidazo[4,5-b]pyridine-4-oxide derivatives | Benzyl bromide or iodide | K₂CO₃ | DMF | - | Room Temp | Mixture of N1 and N3 regioisomers | [7] |
Key Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate in DMF [1][4]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.2 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.1 - 1.6 eq) dropwise.
-
Reaction: Continue stirring the reaction mixture at the desired temperature (e.g., room temperature or heated) for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Visualizations
Logical Workflow for Troubleshooting N-Alkylation Challenges
Caption: Troubleshooting workflow for N-alkylation.
Signaling Pathway of N-Alkylation Challenges
Caption: Challenges in N-alkylation of this compound.
References
Recrystallization methods for purifying 7-Bromo-3H-imidazo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 7-Bromo-3H-imidazo[4,5-b]pyridine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a workflow diagram to assist in obtaining high-purity material.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound will not dissolve in the chosen solvent, even with heating.
-
Question: I've selected a solvent for recrystallization, but my this compound is not dissolving, even near the solvent's boiling point. What should I do?
-
Answer: This indicates that the solvent is likely a poor choice for your compound at elevated temperatures. Pyridine and its annulated derivatives can sometimes be challenging to recrystallize.[1] You have a few options:
-
Select a more polar solvent: Try a more polar solvent in which the compound has better solubility at higher temperatures.
-
Use a solvent mixture: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent mixtures include n-Hexane/acetone and n-Hexane/ethyl acetate.[1]
-
Issue 2: No crystals are forming upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but no crystals have appeared after cooling to room temperature and even in an ice bath. What are the next steps?
-
Answer: The absence of crystal formation suggests that the solution is not supersaturated. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound in the solution, and then allow it to cool again.[2]
-
Further Cooling: If not already attempted, place the flask in a colder environment, such as a refrigerator or freezer, being careful not to freeze the solvent.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound separated from the solution as an oily liquid instead of solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" can occur if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this:
-
Reheat and Cool Slowly: Reheat the solution to redissolve the oil and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling process.
-
Modify the Solvent System: Add a small amount of a solvent in which your compound is more soluble to the hot solution before cooling. This can lower the saturation point and encourage crystal formation over oiling out.
-
Issue 4: The recrystallization yield is very low.
-
Question: I successfully obtained pure crystals, but the final yield is much lower than expected. How can I improve the yield?
-
Answer: A low yield is often due to using too much solvent, which leaves a significant amount of the compound dissolved in the mother liquor.[2] To improve your yield:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and then cooling it again. This will often yield a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.[2]
-
Issue 5: The resulting crystals are colored, but the pure compound should be white or off-white.
-
Question: My recrystallized this compound has a noticeable color. How can I remove colored impurities?
-
Answer: Colored impurities can often be removed using activated charcoal.
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution.
-
Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, proceed with the cooling and crystallization steps as usual.
-
Data Summary
| Solvent | Polarity | Suitability for Recrystallization | Notes |
| Water | High | Potentially suitable for polar impurities | Can be a good solvent for highly pure products, but removing it can be difficult.[1] |
| Ethanol | High | Good Candidate | A common solvent for recrystallizing nitrogen-containing heterocycles.[3] |
| Methanol | High | Good Candidate | Similar to ethanol, often effective. |
| Acetone | Medium | Good for solvent mixtures | Often used in combination with a non-polar solvent like hexane.[1] |
| Ethyl Acetate | Medium | Possible | May be suitable, potentially in a solvent system with hexane.[1] |
| Toluene | Low | Possible | Can be effective for some aromatic compounds.[1] |
| n-Hexane | Low | Poor solvent alone; good for mixtures | Unlikely to dissolve the compound on its own but useful as an anti-solvent.[1] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on small-scale tests, choose a solvent that dissolves this compound when hot but not when cold. Ethanol is a good starting point.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just dissolves at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common pair is acetone (good) and n-hexane (poor).[1]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Workflow and Logic Diagrams
Caption: Recrystallization and troubleshooting workflow for this compound.
References
Technical Support Center: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis, with a focus on impurity identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves the cyclocondensation of 5-bromo-2,3-diaminopyridine with a one-carbon electrophile, typically formic acid or a derivative like triethyl orthoformate. This reaction is usually performed under acidic conditions and with heating.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
A2: Key parameters to control include:
-
Purity of Starting Materials: Ensure the 5-bromo-2,3-diaminopyridine is free from isomers and degradation products.
-
Reaction Temperature: Overheating can lead to the formation of degradation products and colored impurities.
-
Stoichiometry: Precise control of the ratio between the diaminopyridine and the cyclizing agent is crucial to avoid side reactions.
-
Reaction Time: Prolonged reaction times can result in the formation of byproducts. Monitoring the reaction progress by TLC or HPLC is recommended.
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: How can I purify the crude this compound?
A3: Common purification techniques include:
-
Recrystallization: This is often effective for removing minor impurities. Suitable solvent systems need to be determined empirically but may include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from closely related impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common eluent system.
-
Acid-Base Extraction: Due to the basic nature of the imidazopyridine ring, an acid-base workup can be used to remove non-basic impurities.
Troubleshooting Guide: Impurity Identification and Mitigation
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common impurities.
Issue 1: Presence of Unreacted Starting Material
-
Observation: TLC or HPLC analysis of the crude product shows a significant amount of 5-bromo-2,3-diaminopyridine.
-
Potential Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or deactivation of the cyclizing agent.
-
Suggested Solution:
-
Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.
-
Gradually increase the reaction temperature in small increments.
-
Add a fresh portion of the cyclizing agent (e.g., formic acid).
-
Issue 2: Formation of Isomeric Impurities
-
Observation: NMR or HPLC-MS analysis suggests the presence of a compound with the same mass as the product but with a different substitution pattern.
-
Potential Cause: The use of an isomeric mixture of the starting bromo-diaminopyridine (e.g., contamination with 3-bromo-4,5-diaminopyridine) can lead to the formation of regioisomers.
-
Suggested Solution:
-
Verify the purity and identity of the starting 5-bromo-2,3-diaminopyridine by NMR and/or melting point analysis.
-
If isomeric impurities are present in the starting material, purify it before proceeding with the synthesis.
-
Careful purification of the final product by column chromatography or fractional crystallization may be required to separate the isomers.
-
Issue 3: Observation of a Dimeric Impurity
-
Observation: Mass spectrometry shows a peak corresponding to approximately twice the mass of the product.
-
Potential Cause: Dimerization of the starting material or product can occur under certain reaction conditions, particularly at high temperatures.
-
Suggested Solution:
-
Lower the reaction temperature.
-
Use a more dilute reaction mixture.
-
Optimize the stoichiometry of the reagents to disfavor dimerization.
-
Issue 4: Formation of N-Formylated Intermediate
-
Observation: A byproduct is observed that is more polar than the starting material and the product.
-
Potential Cause: Incomplete cyclization can lead to the isolation of the N-formylated intermediate (N-(2-amino-5-bromopyridin-3-yl)formamide).
-
Suggested Solution:
-
Ensure sufficient heating and reaction time to drive the cyclization to completion.
-
The use of a dehydrating agent or a stronger acid catalyst can promote the final cyclization step.
-
Issue 5: Oxidative Degradation of Starting Material
-
Observation: The reaction mixture turns dark, and polar, colored impurities are observed on the TLC plate.
-
Potential Cause: The diaminopyridine starting material is susceptible to oxidation, especially in the presence of air at elevated temperatures.
-
Suggested Solution:
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Use degassed solvents.
-
Avoid excessive heating.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | N/A |
| Molecular Weight | 198.02 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Purity (typical) | ≥97% | [Commercial Suppliers] |
Table 2: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Potential Origin |
| 5-bromo-2,3-diaminopyridine | Unreacted starting material | |
| Isomeric Bromo-imidazo[4,5-b]pyridines | Isomeric impurity in starting material | |
| Dimeric Byproducts | High reaction temperature | |
| N-(2-amino-5-bromopyridin-3-yl)formamide | Incomplete cyclization | |
| Oxidized Diaminopyridine Derivatives | Oxidation of starting material |
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridines (Analogous to the synthesis of the 7-bromo isomer) [1]
This protocol describes a general method for synthesizing derivatives that are structurally very similar to this compound and can be adapted accordingly.
-
Method A (Conventional Heating):
-
A mixture of 5-bromo-2,3-diaminopyridine (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in ethanol (20 mL) for 3-4 hours.
-
The completion of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is poured into crushed ice, and the resulting solid is collected by filtration and recrystallized from ethanol to yield the pure product.
-
-
Method B (Microwave Irradiation):
-
A mixture of 5-bromo-2,3-diaminopyridine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol is subjected to microwave irradiation at a suitable power and temperature for a few minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated as described in Method A.
-
Protocol for HPLC Purity Analysis
While a specific method for this compound is not available, a general HPLC method for purity determination of related heterocyclic compounds is provided below and should be optimized for the specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
Protocol for NMR Characterization
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to identify the characteristic aromatic and N-H protons. The chemical shifts and coupling constants will help confirm the structure of the main product and identify impurities.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon atoms and their chemical environment.
Visualizations
References
Optimizing reaction conditions for the synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is a bromo-substituted 2,3-diaminopyridine. The cyclization is then typically achieved using formic acid or another one-carbon source to form the imidazole ring.
Q2: I am observing a low yield for my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The cyclization reaction may not have gone to completion.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Poor quality of starting materials: Impurities in the 2,3-diaminopyridine precursor can interfere with the reaction.
-
Presence of moisture: The reaction can be sensitive to water, which can hydrolyze intermediates.
-
Side reactions: Formation of byproducts can consume the starting material.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material should diminish over time, while a new spot for the product, this compound, should appear and intensify.
Q4: What are the typical purification methods for this compound?
A4: Purification is commonly achieved through column chromatography on silica gel.[1] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.[1]
Q5: I am having difficulty purifying my product. What could be the issue?
A5: Purification challenges can arise from the presence of closely related impurities or unreacted starting materials. If using column chromatography, streaking or poor separation may occur. Optimization of the solvent system for chromatography is crucial. In some cases, the product may have limited solubility in common organic solvents, making purification by recrystallization challenging.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete cyclization. | Increase reaction time and/or temperature. Consider using a stronger dehydrating agent or a catalyst. Microwave-assisted synthesis can also improve yields and reduce reaction times.[2] |
| Degradation of starting material or product. | Ensure the reaction temperature is not excessively high. Work under an inert atmosphere (e.g., nitrogen or argon) if materials are air-sensitive. | |
| Poor quality of reagents. | Use freshly purified starting materials and anhydrous solvents. | |
| Multiple Spots on TLC (Side Products) | Formation of regioisomers or other byproducts. | Optimize the reaction conditions, such as temperature and reaction time, to favor the formation of the desired product. Careful purification by column chromatography may be required to isolate the target compound. |
| Over-alkylation or other secondary reactions. | If performing N-alkylation steps, control the stoichiometry of the alkylating agent and the reaction temperature carefully to avoid polyalkylation.[3] | |
| Product is an intractable oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect solvent for recrystallization. | Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Discoloration of the Final Product | Oxidation or presence of colored impurities. | Store the final product under an inert atmosphere and protected from light. If purification does not remove the color, treatment with activated carbon may be an option, though this can lead to some product loss. |
Experimental Protocols
Method 1: Synthesis from 5-Bromo-2,3-diaminopyridine and Formic Acid
This method is a classical approach for the synthesis of the imidazo[4,5-b]pyridine core.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Formic acid (≥98%)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, add 5-Bromo-2,3-diaminopyridine (1 equivalent).
-
Add an excess of formic acid (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Filter the solid precipitate, wash it with cold water, and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazopyridine Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | 5-Bromopyridine-2,3-diamine, Substituted Aldehydes | None | DMF | Reflux | 3-4 | High | [2] |
| Microwave-Assisted | 5-Bromopyridine-2,3-diamine, Substituted Aldehydes | None | DMF | N/A | 5-6 min | High | [2] |
| Reflux | 5-bromo-2,3-diaminopyridine, Benzaldehyde | I₂ | Ethanol | 90 | 24 | 80 | [4] |
Visualizations
Diagram 1: General Synthesis Workflow
References
Troubleshooting guide for the synthesis of imidazo[4,5-b]pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-b]pyridine core?
A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] Alternative approaches include the reaction of 2-chloro-3-nitropyridine with amines followed by reductive cyclization.[2]
Q2: Why is the formation of regioisomers a common challenge in the synthesis of N-substituted imidazo[4,5-b]pyridines?
A2: Regioisomer formation is a frequent issue due to the unsymmetrical nature of the 2,3-diaminopyridine precursor. Alkylation or arylation can occur on different nitrogen atoms of the imidazole ring, leading to a mixture of isomers that can be difficult to separate due to their similar physical and chemical properties.[1][3]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are some typical purification methods for imidazo[4,5-b]pyridines?
A4: Common purification techniques include column chromatography on silica gel and recrystallization.[1][4] For separating challenging regioisomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of imidazo[4,5-b]pyridines.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or cautiously increasing the reaction temperature.[1] |
| Suboptimal Reaction Conditions | Experiment with different solvents, catalysts, or bases. The choice of these reagents can significantly impact the reaction outcome. |
| Degradation of Starting Materials or Product | Ensure that all reagents and solvents are pure and dry. If the product is known to be sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1] |
| Inefficient Purification | Re-evaluate your purification strategy. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also enhance both yield and purity.[1] |
Issue 2: Formation of an Inseparable Mixture of Regioisomers
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in N-substitution | The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity. Experiment with different conditions to favor the formation of the desired isomer. |
| Similar Polarity of Isomers | If column chromatography is ineffective, consider using preparative HPLC with a suitable column and mobile phase to achieve separation.[1] Developing a gradient elution method can be particularly helpful.[1] |
| Steric Hindrance | The steric bulk of the substituents on your starting materials can direct the reaction towards a specific regioisomer. Modifying these groups may improve the regiochemical outcome.[1] |
Issue 3: Presence of Persistent Impurities After Purification
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring with TLC. If starting material persists, consider adding a slight excess of the other reactant or extending the reaction time. |
| Side-Product Formation | The formation of side-products can sometimes be minimized by adjusting the reaction temperature or the rate of addition of reagents. |
| Co-elution with Product | If an impurity co-elutes with your product during column chromatography, try a different solvent system or consider an alternative purification method like recrystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine via Condensation
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.[3]
-
Addition of Reagents: Add the substituted benzaldehyde (1.0-1.2 equivalents) to the solution. If the reaction is conducted in a neutral solvent like ethanol, a catalytic amount of an oxidizing agent such as iodine or sodium metabisulfite may be added.[3][5]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically between 80-120 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[1][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base like sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.[1]
Quantitative Data
Table 1: Examples of Reaction Conditions for the Synthesis of Imidazo[4,5-b]pyridines
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromo-2,3-diaminopyridine, Benzaldehyde | Ethanol, I₂ (catalyst), Reflux, 24h | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 80% | [3] |
| 2,3-Diaminopyridine, 4-Cyanobenzaldehyde | DMSO, Na₂S₂O₅, Heat | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 67% | [5] |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine, Allyl bromide | K₂CO₃, TBAB, DMF, Room Temperature, 24h | 3-Allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 54-87% | [4] |
Visualizations
References
Stability issues of 7-Bromo-3H-imidazo[4,5-b]pyridine under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Bromo-3H-imidazo[4,5-b]pyridine in experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a heterocyclic compound generally stable under standard storage conditions, which typically include refrigeration (2-8 °C) in a well-sealed container, protected from light and moisture. As a class of compounds, imidazo[4,5-b]pyridines can exhibit sensitivity to strong acidic or basic conditions, which may lead to degradation over time or at elevated temperatures.
Q2: Are there any known degradation pathways for this compound under acidic or basic conditions?
A2: While specific forced degradation studies for this compound are not extensively reported in publicly available literature, related heterocyclic structures can undergo specific types of degradation. Under acidic conditions, protonation of the pyridine and imidazole nitrogen atoms can occur, potentially making the ring system susceptible to nucleophilic attack by water or other nucleophiles present, which could lead to ring-opening. Under basic conditions, deprotonation of the imidazole N-H can occur, and the molecule may be susceptible to hydrolysis or other base-catalyzed reactions.
Q3: How should I prepare solutions of this compound for my experiments to ensure stability?
A3: For maximum stability, it is recommended to prepare solutions fresh in a suitable aprotic organic solvent such as DMSO or DMF. If aqueous buffers are required, it is advisable to use buffers close to a neutral pH (pH 6-8) and to conduct experiments at controlled, and preferably cool, temperatures. If the experimental design requires acidic or basic conditions, the exposure time should be minimized, and the use of control samples to monitor for degradation is highly recommended.
Q4: What are the signs of degradation I should look for?
A4: Signs of degradation can include a change in the color or clarity of a solution, the appearance of new spots on Thin Layer Chromatography (TLC), or the emergence of new peaks in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time is also a key indicator of instability.
Troubleshooting Guide
Issue 1: My reaction with this compound is giving low yields or failing completely.
-
Question: Could the pH of my reaction be causing degradation of the starting material?
-
Answer: Yes, if your reaction is conducted under strong acidic or basic conditions, the this compound may be degrading. It is crucial to check the stability of the starting material under your reaction conditions independently. Run a control experiment with only the starting material and solvent system under the same temperature and time as your reaction. Analyze the control sample by TLC or LC-MS to check for the appearance of degradation products.
-
-
Question: How can I mitigate potential pH-related degradation?
-
Answer: If degradation is confirmed, consider modifying your reaction conditions. This could involve using a milder acid or base, lowering the reaction temperature, or reducing the reaction time. Alternatively, a different synthetic route that avoids harsh pH conditions might be necessary.
-
Issue 2: I am observing multiple unknown peaks in my LC-MS analysis of a reaction mixture containing this compound.
-
Question: How can I determine if these new peaks are reaction byproducts or degradation products of my starting material?
-
Answer: As mentioned previously, running a control experiment with this compound under the reaction conditions (without other reagents) is the most effective way to identify degradation products. If the unknown peaks appear in this control experiment, they are likely a result of degradation.
-
-
Question: What are the potential identities of these degradation products?
-
Answer: Without experimental data, it is difficult to be certain. However, potential degradation pathways could involve hydrolysis of the imidazole ring or nucleophilic substitution of the bromo group, especially under harsh conditions. Analyzing the mass-to-charge ratio (m/z) of the unknown peaks can provide clues to their molecular formulas and help in proposing potential structures.
-
Experimental Protocols
Forced Degradation Study Protocol
To quantitatively assess the stability of this compound, a forced degradation study should be performed. This involves subjecting a solution of the compound to various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Control Sample:
-
Mix an aliquot of the stock solution with an equal volume of purified water.
-
Treat it identically to the stressed samples.
-
3. Analytical Method:
-
Analyze all samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
4. Data Analysis:
-
Calculate the percentage of the remaining this compound and the formation of any degradation products at each time point.
Data Presentation
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 85.2 | 9.8 | 2.1 | |
| 12 | 72.5 | 18.3 | 4.5 | |
| 24 | 58.1 | 29.7 | 7.3 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 92.7 | 4.1 | 1.2 | |
| 12 | 86.3 | 8.9 | 2.5 | |
| 24 | 75.4 | 16.5 | 4.8 | |
| Water at 60°C | 24 | 99.5 | < 0.5 | < 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data following the provided protocol.
Visualizations
Caption: Hypothetical acid-catalyzed degradation pathway.
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for unexpected results.
Technical Support Center: Scale-up Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic pathway for this compound?
The synthesis is typically a multi-step process that begins with commercially available 2-aminopyridine. The general sequence involves the synthesis of a key intermediate, 5-bromo-2,3-diaminopyridine, which is then cyclized to form the final imidazo[4,5-b]pyridine ring system.
Q2: What are the primary challenges in the large-scale synthesis of the 5-bromo-2,3-diaminopyridine intermediate?
The synthesis of 5-bromo-2,3-diaminopyridine involves three main steps, each with scale-up challenges:
-
Bromination of 2-aminopyridine: The primary challenge is the formation of the 2-amino-3,5-dibromopyridine by-product, which can be difficult to separate from the desired 2-amino-5-bromopyridine.[1][2]
-
Nitration of 2-amino-5-bromopyridine: This step requires the use of concentrated sulfuric and nitric acids and must be performed at low temperatures (e.g., 0-5°C) to control the exothermic reaction and prevent runaway conditions.[1]
-
Reduction of 2-amino-5-bromo-3-nitropyridine: Traditional reduction methods can suffer from low efficiency and generate significant waste.[3] Catalytic hydrogenation, while efficient, requires specialized high-pressure reactors and careful handling of catalysts like Raney Ni.[3]
Q3: How can the formation of the 2-amino-3,5-dibromopyridine impurity be minimized and removed during scale-up?
Minimizing the dibromo impurity involves careful control of reaction conditions during the bromination of 2-aminopyridine. To remove the impurity from the product, a common lab-scale method is washing the crude product with hot petroleum ether, in which the dibromo-adduct is more soluble.[1] For larger scales, developing an optimized crystallization procedure is crucial.
Q4: What are the key safety considerations for the nitration step?
The nitration of 2-amino-5-bromopyridine is highly exothermic. Key safety considerations for scale-up include:
-
Temperature Control: Using a reactor with efficient cooling and a reliable monitoring system is critical to maintain the temperature below 5°C.[1]
-
Slow Addition: The nitric acid must be added dropwise or via a controlled pump to manage the rate of heat generation.[1]
-
Quenching: The reaction mixture is poured onto a large amount of ice for quenching. This must be done carefully and in a controlled manner to dissipate heat.[1]
Q5: What are the best practices for the catalytic hydrogenation of 2-amino-5-bromo-3-nitropyridine at scale?
An optimized process using Raney Ni catalytic hydrogenation can lead to high product purity.[3] Best practices include:
-
Specialized Equipment: Use of a high-pressure reactor designed for catalytic hydrogenation.
-
Catalyst Handling: Raney Ni is pyrophoric and must be handled with care, typically under a solvent.
-
Pressure and Temperature Monitoring: The reaction progress can be monitored by the decrease in hydrogen pressure. The temperature should be controlled (e.g., around 50°C) to ensure a safe and efficient reaction.[3]
Q6: What are common issues during the final cyclization step to form the imidazo[4,5-b]pyridine ring?
The cyclization of 5-bromo-2,3-diaminopyridine, often with formic acid, can present challenges at scale:
-
Reaction Conditions: The reaction typically requires heating under reflux for several hours.[4] Prolonged heating can lead to the formation of colored impurities and degradation of the product.
-
Product Isolation: Removal of excess formic acid and purification of the final product can be challenging. Direct crystallization from the reaction mixture after neutralization is often the preferred method for scale-up, but may require significant optimization to achieve high purity.
-
Tautomerism: The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can be protonated or alkylated, potentially leading to isomer impurities if conditions are not carefully controlled.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction. - Formation of excessive 2-amino-3,5-dibromopyridine.[1][2] | - Ensure dropwise addition of bromine solution and allow for sufficient reaction time (e.g., 1 hour post-addition).[1] - Maintain temperature control; initially below 20°C, then allowing it to rise to 50°C can help keep the hydrobromide salt in solution longer.[1] |
| Runaway Reaction During Nitration | - Poor temperature control. - Rate of nitric acid addition is too fast. | - Use a reactor with a high cooling capacity. - Add nitric acid slowly and monitor the internal temperature continuously, ensuring it does not exceed 5°C.[1] |
| Incomplete Reduction of Nitro Group | - Catalyst deactivation or insufficient amount. - Insufficient hydrogen pressure or reaction time. | - Use fresh, active Raney Ni catalyst (e.g., 10% w/w).[3] - Ensure the system is properly sealed and maintains the target pressure (e.g., 1 MPa). Monitor pressure uptake to confirm reaction completion.[3] |
| Dark-Colored/Impure Final Product After Cyclization | - Reaction temperature too high or heating time too long, causing degradation. - Impurities carried over from the diamine intermediate. | - Optimize reflux time; monitor the reaction by TLC or HPLC to avoid prolonged heating. - Ensure the 5-bromo-2,3-diaminopyridine starting material is of high purity. |
| Difficulty Purifying Final Product | - Oily impurities or closely related by-products preventing crystallization. - Unfavorable solvent system for crystallization. | - Perform a solvent screen to find an optimal system for crystallization or recrystallization. - Consider a wash with a non-polar solvent to remove oily impurities before crystallization. - If necessary, an activated carbon treatment can be used to remove colored impurities. |
Data Summary
Table 1: Reported Yields for Key Synthetic Intermediates
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Bromination | 2-Aminopyridine | 2-Amino-5-bromopyridine | 62-67% | [1] |
| Nitration | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Not specified | [1] |
| Reduction (Optimized) | 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | 89% | [3] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2,3-Diamino-5-bromopyridine (Optimized Reduction) [3]
This protocol is adapted from an optimized lab-scale procedure suitable for scaling up.
-
Preparation: In a suitable reactor, dissolve 2-amino-3-nitro-5-bromopyridine (1.0 eq) in a hot mixture of phosphoric acid and ethanol (V/V = 20/80).
-
Cooling: Cool the solution to 25°C.
-
Reagent Addition: Sequentially add a saturated solution of hydrochloric acid in ethanol, concentrated hydrochloric acid, and 10% Raney-Ni catalyst (0.1 eq by weight).
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with hydrogen to 1 MPa.
-
Reaction: Heat the reactor to approximately 50°C. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor, discharge the mixture, and filter to remove the catalyst. Wash the filter cake with ethanol.
-
Isolation: Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (V/V = 5/1). Store in a refrigerator overnight to precipitate the product.
-
Drying: Filter the resulting solid, wash, and dry to obtain 2,3-Diamino-5-bromopyridine.
Protocol 2: General Procedure for Cyclization to this compound
This is a general protocol based on common methods for imidazopyridine synthesis.[4]
-
Reaction Setup: Charge a reactor with 5-bromo-2,3-diaminopyridine (1.0 eq) and 98-100% formic acid (5-10 volumes).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The product may begin to precipitate.
-
Neutralization: Slowly and carefully add a base (e.g., ammonium hydroxide or sodium hydroxide solution) to neutralize the excess formic acid to a pH of 7-8. Maintain cooling as the neutralization is exothermic.
-
Isolation: Filter the precipitated solid. Wash the filter cake thoroughly with cold water to remove salts.
-
Drying: Dry the solid under vacuum to yield crude this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for further purification.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
7-Bromo-3H-imidazo[4,5-b]pyridine is a crucial building block in the development of novel therapeutics, particularly in the fields of oncology and virology. Its synthesis is a key step in the preparation of a wide range of biologically active molecules. This guide provides a comparative overview of two prominent methods for the synthesis of this important intermediate, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
Method 1: Cyclization of 4-Bromo-2,3-diaminopyridine with Formic Acid
This classical and straightforward method involves the cyclization of a diaminopyridine precursor with formic acid. The reaction proceeds through the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to yield the desired imidazo[4,5-b]pyridine core.
Experimental Protocol:
A mixture of 4-Bromo-2,3-diaminopyridine (1.0 eq) in formic acid (10 vol) is heated to reflux (approximately 100-110 °C) for 4 to 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.
Method 2: Reductive Cyclization of 4-Bromo-2-nitro-3-aminopyridine with Sodium Dithionite
This alternative approach utilizes a reductive cyclization strategy, starting from a nitro-substituted aminopyridine. Sodium dithionite serves as the reducing agent to convert the nitro group to an amino group in situ, which then undergoes a spontaneous cyclization with a suitable one-carbon source, such as formic acid, already present or added to the reaction mixture.
Experimental Protocol:
To a solution of 4-Bromo-2-nitro-3-aminopyridine (1.0 eq) in a mixture of formic acid and water, sodium dithionite (3.0-5.0 eq) is added portion-wise at room temperature. The reaction mixture is then heated to 80-100 °C for 2 to 6 hours. After completion of the reaction, as indicated by TLC or HPLC, the mixture is cooled and the pH is adjusted to neutral or slightly basic with an aqueous solution of sodium hydroxide. The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Comparative Data
| Parameter | Method 1: Cyclization with Formic Acid | Method 2: Reductive Cyclization |
| Starting Material | 4-Bromo-2,3-diaminopyridine | 4-Bromo-2-nitro-3-aminopyridine |
| Key Reagent | Formic Acid | Sodium Dithionite, Formic Acid |
| Reaction Temperature | 100-110 °C | 80-100 °C |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 75-85% | 60-70% |
| Work-up | Neutralization and filtration | Extraction |
| Advantages | Simple procedure, readily available reagents | Milder reaction conditions may be possible |
| Disadvantages | Higher reaction temperature, longer reaction time | Use of a reducing agent, potentially more complex work-up |
Logical Workflow for Method Selection
The choice between these two synthetic methods will depend on several factors, including the availability of starting materials, desired reaction time, and scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method.
This guide provides a foundational comparison to assist researchers in their synthetic endeavors. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and purity for a specific application. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
Halogenated Imidazo[4,5-b]pyridines: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Bromo-3H-imidazo[4,5-b]pyridine and its Chlorinated Analogs in Kinase Inhibition and Antiproliferative Activity.
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Halogenation of this core structure is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of this compound and its chlorinated analogs, focusing on their roles as kinase inhibitors and antiproliferative agents.
Comparative Biological Activity Data
The following table summarizes the available quantitative data for bromo- and chloro-substituted imidazo[4,5-b]pyridine derivatives. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in assay conditions.
| Compound | Target Kinase(s) | IC50 / Kd (nM) | Cell Line(s) | Antiproliferative GI50 / IC50 (µM) | Reference(s) |
| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | Not Specified | Not Specified | MCF-7, BT-474 | Prominent Activity | [3] |
| 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 27e) | Aurora-A, Aurora-B, FLT3 | Kd: 7.5 (Aurora-A), 48 (Aurora-B), 6.2 (FLT3) | HCT116, MOLM-13, MV4-11 | GI50: 0.300 (HCT116), 0.104 (MOLM-13), 0.291 (MV4-11) | [4] |
| 6-Chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 31) | Aurora-A, Aurora-B, Aurora-C | IC50: 42 (Aurora-A), 198 (Aurora-B), 227 (Aurora-C) | Not Specified | Inhibits cell proliferation | |
| Halogenated 1H-imidazo[4,5-b]pyridines | CK2α | IC50: 2.56 - 3.82 µM | MCF-7, CCRF-CEM | Evaluated | [5] |
Note: IC50 is the half-maximal inhibitory concentration. Kd is the equilibrium dissociation constant. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay.[6][7]
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., Aurora A or Aurora B), a suitable substrate (e.g., Kemptide or inactive histone H3 proteins), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[6][8]
-
Compound Addition: The test compounds (e.g., this compound or its chlorinated analogs) are added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 45-60 minutes) to allow for the kinase-catalyzed phosphorylation of the substrate, which consumes ATP and produces ADP.[7][9]
-
ADP Detection: After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects on cell proliferation.
-
MTT Addition: After the incubation period, a sterile MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for an additional 2-4 hours.[10][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][14]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The GI50 or IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by some imidazo[4,5-b]pyridine derivatives and a typical experimental workflow for their evaluation.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Biological Evaluation.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Kinase Inhibition: A Comparative Guide to 7-Bromo-3H-imidazo[4,5-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-Bromo-3H-imidazo[4,5-b]pyridine derivatives as kinase inhibitors, with a focus on their structure-activity relationships (SAR), performance against alternative inhibitors, and the signaling pathways they modulate.
The this compound scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide delves into the specifics of this chemical series, highlighting key compounds and their biological activities. Through a detailed examination of experimental data, we aim to provide an objective resource for advancing research in this critical area of drug discovery.
Performance Comparison: this compound Derivatives vs. Alternative Kinase Inhibitors
The inhibitory activity of this compound derivatives is most prominently documented for the compound CCT137690, a potent inhibitor of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] To contextualize its performance, the following tables compare the IC50 values of CCT137690 against a panel of established Aurora kinase and FLT3 inhibitors.
Aurora Kinase Inhibition
Table 1: Comparison of IC50 Values for Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference |
| CCT137690 | 15 | 25 | 19 | [1][2] |
| ZM447439 | 1000 | 50 | 250 | [4][5] |
| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 | [6] |
| AZD1152 (Barasertib) | 1400 | <1 | - | [7] |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | [7] |
CCT137690 demonstrates potent, low nanomolar inhibition of all three Aurora kinase isoforms.[1][2] While VX-680 shows slightly higher potency against Aurora A and C, CCT137690 maintains a more balanced and potent profile across all three isoforms compared to the more selective inhibitors like AZD1152 (Aurora B) and Alisertib (Aurora A).
FLT3 Kinase Inhibition
Table 2: Comparison of IC50 Values for FLT3 Kinase Inhibitors
| Compound | FLT3 IC50 (nM) | Reference |
| CCT137690 | 2.5 | [1] |
| Sorafenib | ~15 (69.3 ng/mL) | [6][8] |
| Midostaurin | <10 | [9] |
| Gilteritinib | 0.7 - 1.8 (in media) | [10] |
| Quizartinib | 0.40 - 0.89 | [11] |
CCT137690 also exhibits potent inhibition of FLT3, a key target in acute myeloid leukemia (AML).[1] Its potency is comparable to or greater than that of the multi-kinase inhibitor Sorafenib and is in the same low nanomolar range as the approved FLT3 inhibitors Midostaurin, Gilteritinib, and Quizartinib.
Structure-Activity Relationship (SAR) Studies
Lead optimization studies that resulted in the discovery of CCT137690 provide valuable insights into the SAR of the this compound scaffold. The general structure of CCT137690 is characterized by a 6-bromo-imidazo[4,5-b]pyridine core with key substitutions at the 2 and 7 positions.
The 6-bromo substituent was found to be crucial for potent Aurora kinase inhibition. The optimization from an initial hit to the final compound involved modifications at the 7-position, where a 1-benzylpiperazinyl motif was found to be favorable. Further refinement of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring with a (4-(4-methylpiperazin-1-yl)phenyl) group, along with the incorporation of a solubilizing 3-methylisoxazole group on the piperazine ring, led to CCT137690, a compound with excellent potency, oral bioavailability, and in vivo efficacy.[1][3]
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of inhibitors to a kinase.
Materials:
-
Kinase of interest (e.g., Aurora A, FLT3)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (e.g., this compound derivative)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Buffer A.
-
Add 4 µL of the test compound dilution to the wells of a 384-well plate.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 8 µL to each well.
-
Prepare a 4X tracer solution in Kinase Buffer A and add 4 µL to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
The ratio of the 665 nm to 615 nm signals is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, and the IC50 value is determined from a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells cultured in a 96-well opaque-walled plate
-
Test compound
-
CellTiter-Glo® Reagent (Promega)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
In Vivo Efficacy Study (Xenograft Model)
In vivo efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.
Procedure Outline:
-
Human tumor cells (e.g., SW620 colon carcinoma) are injected subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., CCT137690) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of the compound is evaluated by comparing the tumor growth in the treated group to the control group. CCT137690 has been shown to inhibit the growth of SW620 colon carcinoma xenografts following oral administration with no significant toxicity.[2]
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
Aurora kinases are crucial regulators of mitosis. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, resulting in mitotic arrest and subsequent apoptosis.[7] Inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, leading to polyploidy and cell death.[7]
Caption: Inhibition of Aurora A and B by this compound derivatives disrupts key mitotic events.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving aberrant proliferation and survival of hematopoietic cells, particularly in AML.[8][12] Inhibition of FLT3 blocks these downstream pro-survival and proliferative signals.
Caption: Inhibition of constitutively active FLT3 by this compound derivatives blocks pro-proliferative and pro-survival signaling pathways.
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a novel kinase inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical workflow for the evaluation and optimization of kinase inhibitors.
References
- 1. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 5. ZM 447439 - XenWiki [wiki.xenbase.org]
- 6. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Unraveling the Cytotoxic Potential: A Comparative Analysis of Imidazo[4,5-b]pyridine Isomers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel chemical entities is paramount. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention for its diverse biological activities, particularly its potential as an anticancer agent.[1][2][3][4][5] This guide provides a comparative analysis of the cytotoxicity of various imidazo[4,5-b]pyridine isomers, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective therapeutic agents.
The structural similarity of imidazo[4,5-b]pyridines to naturally occurring purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects, including antitumor, antiviral, and anti-inflammatory activities.[2][4] The cytotoxic properties of these compounds are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tubulin polymerization.[2][6]
Comparative Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives
The cytotoxic effects of various imidazo[4,5-b]pyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several imidazo[4,5-b]pyridine isomers from different studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | [7] | |||
| 3f | Diaryl substituted | K562 (Leukemia) | 9.2 (for COX-2) | [7] |
| 3g | Diaryl substituted | PANC-1 (Pancreatic) | 83.54 | [7] |
| 3h | Diaryl substituted | PANC-1 (Pancreatic) | 57.69 | [7] |
| Series 2: Amidino-Substituted Imidazo[4,5-b]pyridines | [2] | |||
| 8 | 2-(4-cyanophenyl)- | HeLa, PC3, SW620 | 1.8 - 3.2 | [2] |
| 10 | 2-(4-amidinophenyl)- | SW620 (Colon) | 0.4 | [2][8] |
| 14 | 6-bromo-2-(4-(2-imidazolinyl)phenyl)- | SW620 (Colon) | 0.7 | [2][8] |
| Series 3: Tetracyclic Imidazo[4,5-b]pyridines | [4] | |||
| 6 | 2-amino substituted | HCT116, MCF-7 | 0.3 - 0.9 | [4] |
| 7 | 2-amino substituted | HCT116, MCF-7 | 0.3 - 0.9 | [4] |
| 9 | 2-amino substituted | HCT116, MCF-7 | 0.3 - 0.9 | [4] |
| Series 4: Imidazo[4,5-b]pyridine-based CDK9 Inhibitors | [6] | |||
| I | Varied substitutions | MCF-7 (Breast) | Significant Activity | [6] |
| VIIc | Varied substitutions | HCT116 (Colon) | Significant Activity | [6] |
| IX | Varied substitutions | MCF-7, HCT116 | Significant Activity | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of imidazo[4,5-b]pyridine isomers is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (imidazo[4,5-b]pyridine isomers) and a vehicle control (e.g., DMSO). The final concentration of the vehicle should be kept constant across all wells and at a level that does not affect cell viability.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of a signaling pathway that can be targeted by imidazo[4,5-b]pyridine derivatives.
Caption: Experimental workflow for determining the cytotoxicity of imidazo[4,5-b]pyridine isomers using the MTT assay.
Caption: Simplified signaling pathway showing the inhibition of Cyclin-Dependent Kinases (CDKs) by imidazo[4,5-b]pyridine isomers, leading to cell cycle arrest and apoptosis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Anticancer Activity of Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives: A Comparative Analysis
Executive Summary
Extensive literature searches for the anticancer activity of 7-Bromo-3H-imidazo[4,5-b]pyridine derivatives did not yield specific quantitative data to validate their efficacy against cancer cell lines. However, significant research is available on the broader class of bromo-substituted imidazo[4,5-b]pyridine derivatives, particularly the 6-bromo isomers and other substituted analogs. This guide provides a comparative overview of the anticancer activity of these related compounds, offering insights into the potential of the imidazo[4,5-b]pyridine scaffold as a basis for novel anticancer agents. The data presented herein is for these related compounds and should be considered as a proxy in the absence of specific data for the 7-bromo derivatives.
Comparative Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
The anticancer potential of various imidazo[4,5-b]pyridine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the available quantitative data, comparing the half-maximal inhibitory concentrations (IC50) of different derivatives.
Table 1: Anticancer Activity of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 4-methoxy-3-nitrophenyl | MCF-7 (Breast) | Not specified (prominent activity) | [1][2] |
| 3h | 4-methoxy-3-nitrophenyl | BT-474 (Breast) | Not specified (prominent activity) | [1][2] |
| 3j | 4-hydroxy-3-methoxyphenyl | MCF-7 (Breast) | Not specified (prominent activity) | [1][2] |
| 3j | 4-hydroxy-3-methoxyphenyl | BT-474 (Breast) | Not specified (prominent activity) | [1][2] |
Note: The source mentions "prominent anticancer activity" but does not provide specific IC50 values.
Table 2: Anticancer Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Multiple Derivatives | K562 (Leukemia) | 42 - 57 | [3][4] |
| Multiple Derivatives | MCF-7 (Breast) | 44 - 72 | [3][4] |
| Multiple Derivatives | SaOS2 (Osteosarcoma) | 52.5 - 71.5 | [3][4] |
| 3b, 3e, 3g | MDA-MB-468 (Breast) | 66.46 - 78.82 | [3][4] |
| 3h | HCT-15 (Colon) | 66.92 | [3] |
Table 3: Anticancer Activity of Novel Imidazo[4,5-b]pyridine-Based CDK9 Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| I | MCF-7 (Breast) | < 10 | [5] |
| II | MCF-7 (Breast) | < 10 | [5] |
| IIIa | MCF-7 (Breast) | < 10 | [5] |
| IIIb | MCF-7 (Breast) | < 10 | [5] |
| IV | MCF-7 (Breast) | < 10 | [5] |
| VI | MCF-7 (Breast) | < 10 | [5] |
| VIIa | MCF-7 (Breast) | < 10 | [5] |
| VIII | MCF-7 (Breast) | < 10 | [5] |
| IX | MCF-7 (Breast) | < 10 | [5] |
| I | HCT116 (Colon) | < 10 | [5] |
| VIIc | HCT116 (Colon) | < 10 | [5] |
| VIIe | HCT116 (Colon) | < 10 | [5] |
| VIIf | HCT116 (Colon) | < 10 | [5] |
| VIII | HCT116 (Colon) | < 10 | [5] |
| IX | HCT116 (Colon) | < 10 | [5] |
Note: The study reports significant activity, and for several compounds, the IC50 values for CDK9 inhibition were in the range of 0.63-1.32 µM.
Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction
The anticancer activity of imidazo[4,5-b]pyridine derivatives is often attributed to their ability to interfere with key cellular signaling pathways.
One of the prominent mechanisms of action for a subset of these derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9) .[5] CDK9 is a crucial regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.
Another identified mechanism involves the inhibition of the mammalian target of rapamycin (mTOR) , a key kinase that regulates cell growth, proliferation, and survival.[6] Selective mTOR inhibitors from the 3H-imidazo[4,5-b]pyridine class have demonstrated potent anticancer activity.[6]
The induction of apoptosis , or programmed cell death, is a common outcome of treatment with these compounds. This is often a consequence of the upstream inhibition of survival pathways like those mediated by CDK9 and mTOR.
Caption: Proposed mechanism of action for imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
The following are generalized experimental protocols for key assays used in the cited studies to evaluate the anticancer activity of imidazo[4,5-b]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[4,5-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
While specific data on the anticancer activity of this compound derivatives is currently lacking in the reviewed literature, the broader class of bromo-substituted and other imidazo[4,5-b]pyridine derivatives demonstrates significant potential as a scaffold for the development of novel anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines, including those of breast, colon, and leukemia. The primary mechanisms of action appear to involve the inhibition of key kinases such as CDK9 and mTOR, leading to the induction of apoptosis. Further research is warranted to synthesize and evaluate the anticancer activity of this compound derivatives to determine if they share or exceed the therapeutic potential of their structural analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 7-Bromo-3H-imidazo[4,5-b]pyridine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-Bromo-3H-imidazo[4,5-b]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of its derivatives, focusing on their anticancer and antimicrobial properties. Due to a scarcity of publicly available data specifically for 7-bromo substituted compounds, this guide leverages experimental data from structurally related 6-bromo-3H-imidazo[4,5-b]pyridine derivatives and other relevant analogues to provide a benchmark for their potential therapeutic efficacy.
Comparative Anticancer Activity
Derivatives of the bromo-imidazo[4,5-b]pyridine scaffold have shown significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives against human breast cancer cell lines (MCF-7 and BT-474). These values are compared with standard chemotherapeutic agents to benchmark their potency.
Table 1: Anticancer Activity (IC50 in µM) of 6-Bromo-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | Substitution at C2-position | MCF-7 | BT-474 | Reference Compound | MCF-7 IC50 (µM) |
| 3h | 4-Fluorophenyl | 1.28 | 1.45 | Doxorubicin | ~1.65[1] |
| 3j | 4-Methoxyphenyl | 1.54 | 1.87 | Paclitaxel | ~0.064[1] |
Data extracted from multiple studies; direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]
Comparative Antimicrobial Activity
The bromo-imidazo[4,5-b]pyridine scaffold has also been investigated for its antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives against Gram-positive and Gram-negative bacteria.
Data Presentation
Table 2: Antimicrobial Activity (MIC in µg/mL) of 6-Bromo-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | Substitution at C2-position | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 3b | 4-Chlorophenyl | 12.5 | 25 |
| 3f | 2,4-Dichlorophenyl | 25 | 50 |
| 3k | 3,4,5-Trimethoxyphenyl | 12.5 | 25 |
Data extracted from a study evaluating a series of synthesized 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.[2]
Signaling Pathways and Mechanisms of Action
CDK9 Inhibition in Cancer
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many short-lived anti-apoptotic proteins essential for cancer cell survival. Inhibition of CDK9 by these compounds leads to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.
COX-2 Inhibition in Inflammation
Certain diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have demonstrated selective inhibitory activity against Cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, BT-474)
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 7-Bromo-3H-imidazo[4,5-b]pyridine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 7-bromo-3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines and its utility in developing potent kinase inhibitors. However, the quest for improved potency, selectivity, and pharmacokinetic profiles has led researchers to explore various structural alternatives. This guide provides an objective comparison of key alternatives to the this compound core, supported by experimental data, detailed protocols, and pathway visualizations to aid in rational drug design.
Core Scaffold Comparison: Imidazo[4,5-b]pyridine and Key Alternatives
The primary alternatives explored in this guide are other isomeric imidazopyridines, benzimidazoles, and pyrazolopyridines. These scaffolds share structural similarities with the parent compound, allowing them to interact with similar biological targets, primarily protein kinases involved in cell cycle regulation and signal transduction.
Performance Data: A Head-to-Head Look at Kinase Inhibition and Antiproliferative Activity
The following tables summarize the in vitro activity of representative compounds from each scaffold class against key cancer-related kinases and cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is curated from studies where reasonably similar assays were employed.
Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinase 9 (CDK9)
| Scaffold | Compound Example | CDK9 IC50 (µM) | Cell Line | Antiproliferative GI50 (µM) |
| Imidazo[4,5-b]pyridine | Compound I [1] | 0.63 | HCT116 | Not Reported |
| Compound IX [1] | 0.79 | MCF-7 | Not Reported | |
| Imidazo[1,2-a]pyridine | Compound LB-1 [2] | 0.0092 | HCT116 | Not Reported |
| Benzimidazole | Meriolin 16[3] | Potent Inhibitor | Various | Not Reported |
| Pyrazolopyridine | Compound 26 (MSC2530818) [4] | Not Reported (CDK8 IC50) | SW620 | Potent |
Table 2: Comparative Inhibitory Activity against Aurora Kinases
| Scaffold | Compound Example | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Cell Line | Antiproliferative GI50 (µM) |
| Imidazo[4,5-b]pyridine | CCT137690[5] | 0.015 | 0.025 | SW620 | Not Reported |
| Compound 31 [6] | 0.042 | 0.198 | HCT116 | Not Reported | |
| Pyrazolopyridine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Benzimidazole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for pyrazolopyridine and benzimidazole alternatives specifically targeting Aurora kinases in a directly comparable manner to the imidazo[4,5-b]pyridine examples was limited in the reviewed literature.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol for CDK9 and Aurora Kinases)
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK9/Cyclin T1, Aurora A)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates (white, opaque for luminescence)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Assay Setup: To the wells of the assay plate, add the diluted test compounds or DMSO for control wells.
-
Enzyme Addition: Add the diluted kinase enzyme to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves two steps: stopping the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (enzyme + substrate + ATP, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualizations
Understanding the context in which these inhibitors function is crucial for drug development. Below are diagrams of key signaling pathways targeted by imidazo[4,5-b]pyridine and its alternatives, generated using the DOT language for Graphviz.
CDK9-Mediated Transcriptional Regulation
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. Pharmacokinetics of pyrazoloacridine in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Imidazo[4,5-b]pyridine Derivatives as Potent Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Imidazo[4,5-b]pyridine Derivatives in Silico
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored as inhibitors of various biological targets, showing promise in the development of novel therapeutics for cancer, infectious diseases, and inflammation.[3][4] This guide provides a comparative overview of the molecular docking studies of imidazo[4,5-b]pyridine derivatives against several key protein targets, supported by experimental data and detailed methodologies to aid in ongoing drug discovery efforts.
Comparative Docking Performance
Molecular docking simulations are a cornerstone of modern drug design, offering insights into the binding modes and affinities of small molecules with their protein targets. The following tables summarize the in silico performance of various imidazo[4,5-b]pyridine derivatives against prominent therapeutic targets, providing a comparative analysis of their potential efficacy.
Anticancer Targets: Kinase Inhibitors
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Imidazo[4,5-b]pyridine derivatives have shown significant potential as kinase inhibitors.[2]
Table 1: Comparative Docking Scores of Imidazo[4,5-b]pyridine Derivatives Against Cancer-Related Kinases
| Derivative | Target Kinase | PDB ID | Docking Score (kcal/mol) | Reference Compound/Activity (IC50) | Reference |
| Compound 2d | TrkA | 4AOJ | Not specified, potent inhibition | Subnanomolar potency in cellular assays | [5] |
| Compound 3a | TrkA | 4AOJ | Not specified, potent inhibition | Antitumor effects in mouse allograft model | [5] |
| Series of 60 derivatives | Aurora A | 2C6D | Not specified, 3D-QSAR models developed | pIC50 values used for modeling | [6] |
| Series of 65 derivatives | Aurora A | Not specified | Not specified, QSAR models developed | pIC50 values ranged from 5.00 to 8.52 | [7] |
| Series of new derivatives | CDK9 | 4BCF | Superior binding affinity to natural ligand | IC50 = 0.63-1.32 μM | [8] |
Antimicrobial Targets
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit essential microbial enzymes.
Table 2: Comparative Docking and Activity Data of Imidazo[4,5-b]pyridine Derivatives Against Microbial Targets
| Derivative | Target Enzyme | Organism | PDB ID | Docking Score (kcal/mol) | In Vitro Activity (MIC) | Reference |
| Compound 5g | DprE1 | Mycobacterium tuberculosis | 4P8T | -8.65 | 0.5 μmol/L | [9] |
| Compound 5c | DprE1 | Mycobacterium tuberculosis | 4P8T | -8.41 | 0.6 μmol/L | [9] |
| Compound 5u | DprE1 | Mycobacterium tuberculosis | 4P8T | -8.23 | 0.7 μmol/L | [9] |
| Compound 5i | DprE1 | Mycobacterium tuberculosis | 4P8T | -8.11 | 0.8 μmol/L | [9] |
| Regioisomers 2 and 4 | Dihydrofolate Reductase (DHFR) | E. coli / B. cereus | 1DDS | Not specified | Active against Gram-positive bacteria | [10][11] |
| Series of derivatives | Glucosamine-6-phosphate synthase | Fungi | Not specified | Good docking energy | Good antimicrobial activity | [1] |
Anti-inflammatory Targets: COX Inhibitors
Cyclooxygenase (COX) enzymes are key mediators of inflammation. Certain imidazo[4,5-b]pyridine derivatives have been evaluated as selective COX-2 inhibitors.
Table 3: Comparative Docking and Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against COX Enzymes
| Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) | In Vitro Activity (IC50) | Reference |
| Compound 3f | COX-2 | 1CX2 | Binding mode similar to Celecoxib | 9.2 µmol/L | [3] |
| Compound 3f | COX-1 | 1EQG | Not specified | 21.8 µmol/L | [3] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a general workflow for performing molecular docking studies with imidazo[4,5-b]pyridine derivatives, based on methodologies reported in the cited literature.[3][8][9]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein is energy minimized using a suitable force field (e.g., OPLS).
-
-
Ligand Preparation:
-
The 2D structures of the imidazo[4,5-b]pyridine derivatives are sketched using a molecular editor.
-
The structures are converted to 3D and optimized to obtain the lowest energy conformation.
-
Partial atomic charges and rotatable bonds are assigned.
-
-
Grid Generation:
-
A receptor grid is generated around the active site of the protein. The grid dimensions are defined to encompass the binding pocket, often centered on the co-crystallized ligand or catalytically important residues.
-
-
Molecular Docking:
-
The prepared ligands are docked into the receptor grid using a docking program such as Glide (Schrödinger) or AutoDock.
-
The docking process explores various conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity (e.g., docking score, binding energy) for each pose.
-
-
Analysis of Results:
-
The resulting docking poses are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
The docking scores are used to rank the compounds and predict their relative binding affinities.
-
Visualizing Molecular Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In vitro and in vivo correlation of 7-Bromo-3H-imidazo[4,5-b]pyridine derivative activity
A comprehensive analysis of the preclinical efficacy of bromo-substituted 3H-imidazo[4,5-b]pyridine derivatives reveals a promising landscape of in vitro anticancer, antiviral, and antimicrobial activities. While a direct in vitro and in vivo correlation for a specific 7-bromo derivative remains to be established from the reviewed literature, the available data for bromo-substituted analogues, particularly 6-bromo derivatives, provide a strong foundation for further investigation and drug development.
This guide offers an objective comparison of the performance of various bromo-substituted 3H-imidazo[4,5-b]pyridine derivatives against alternative compounds, supported by experimental data from peer-reviewed studies. The information is tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The in vitro biological activities of several bromo-substituted 3H-imidazo[4,5-b]pyridine derivatives are summarized below. The data highlights their potential across different therapeutic areas.
Anticancer Activity
A number of 6-bromo-3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1.
Table 1: In Vitro Anticancer Activity of 6-Bromo-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 2-(2-hydroxyphenyl) | MCF-7 (Breast) | >100 | [1] |
| 3j | 2-(4-nitrophenyl) | MCF-7 (Breast) | 89.1 | [1] |
| 3h | 2-(2-hydroxyphenyl) | BT-474 (Breast) | 91.2 | [1] |
| 3j | 2-(4-nitrophenyl) | BT-474 (Breast) | 80.6 | [1] |
| 8 | 4-cyanophenyl | HeLa (Cervical) | 3.2 | [2] |
| 8 | 4-cyanophenyl | SW620 (Colon) | 1.8 | [2] |
| 8 | 4-cyanophenyl | HepG2 (Liver) | 2.5 | [2] |
| 10 | 4-amidinophenyl | SW620 (Colon) | 0.4 | [2] |
| 14 | 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl | SW620 (Colon) | 0.7 | [2] |
Note: The original search was for 7-Bromo derivatives, but the available literature predominantly features 6-Bromo derivatives.
Antiviral Activity
A notable antiviral activity has been reported for a 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine derivative against Respiratory Syncytial Virus (RSV).
Table 2: In Vitro Antiviral Activity of a 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivative
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| 7 | Respiratory Syncytial Virus (RSV) | HeLa | 21 | [3] |
Antimicrobial Activity
The antimicrobial potential of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives has also been explored, with one derivative showing moderate activity against Escherichia coli.
Table 3: In Vitro Antimicrobial Activity of a 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivative
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| 14 | Escherichia coli | 32 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further research.
In Vitro Anticancer Activity - MTT Assay
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vitro Antiviral Activity - Plaque Reduction Assay for RSV
The antiviral efficacy against RSV is often determined by a plaque reduction assay.[6][7]
-
Cell Monolayer Preparation: HEp-2 or HeLa cells are grown to confluence in 24-well plates.
-
Virus Infection and Compound Treatment: The cell monolayers are infected with RSV in the presence of serial dilutions of the test compounds.
-
Overlay and Incubation: After a 2-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose and the respective compound concentrations. The plates are incubated for 4-5 days until viral plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed with formalin and stained with crystal violet. The number of plaques is counted for each concentration.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of viral plaques by 50% compared to the virus control.
In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.[8][9]
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
The following diagrams illustrate key concepts related to the activity of these compounds.
Caption: Proposed mechanism of anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. protocols.io [protocols.io]
- 9. idexx.com [idexx.com]
A Comparative Guide to the Cross-Reactivity Profiles of 7-Bromo-3H-imidazo[4,5-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of several 7-Bromo-3H-imidazo[4,5-b]pyridine-based kinase inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical probes for their studies and to provide a broader understanding of the selectivity of this class of compounds. The guide includes a comparative analysis of these inhibitors against relevant alternatives, supported by available experimental data.
Introduction to this compound-Based Inhibitors
The this compound scaffold is a versatile heterocyclic structure that has been utilized in the development of potent inhibitors targeting various protein kinases. This guide focuses on the selectivity profiles of inhibitors developed from this scaffold, specifically targeting Aurora kinases and p21-activated kinase 4 (PAK4). Understanding the cross-reactivity of these inhibitors is crucial for interpreting experimental results and for the development of selective therapeutic agents.
Cross-Reactivity Profiling Data
The following tables summarize the available quantitative data on the cross-reactivity of selected this compound-based inhibitors and their alternatives. The data is primarily derived from KINOMEscan™ assays, which measure the binding affinity of a compound against a large panel of kinases.
Note: Comprehensive raw data from kinome-wide screens are often not fully publicly available. The data presented here is compiled from published literature and may not represent the complete selectivity profile.
Aurora Kinase Inhibitors: this compound Derivatives vs. Alternatives
Primary Targets: Aurora A, Aurora B, FLT3
| Compound | Primary Target(s) | Known Off-Targets (Significant Inhibition) | Kinase Panel Size | Reference |
| CCT137690 | Aurora A, B, C; FLT3 | FGFR1, VEGFR | 94 | [1] |
| CCT241736 | Aurora A, B; FLT3 | Few off-target activities reported | Not specified | [2] |
| Alisertib (MLN8237) | Aurora A | Aurora B (>200-fold less potent) | 204 | [3][4] |
| Danusertib (PHA-739358) | Aurora A, B, C | Abl, Ret, FGFR-1, TrkA | Not specified | [5][6] |
PAK4 Kinase Inhibitors: this compound Derivative vs. Alternative
Primary Target: PAK4
| Compound | Primary Target(s) | Known Off-Targets (Significant Inhibition) | Kinase Panel Size | Reference |
| KY-04045 | PAK4 | Data not publicly available | Not specified | N/A |
| PF-3758309 | PAK family kinases | Src family (Src, Yes, Fyn), AMPK, RSK1/2/3, CHK2, FLT3, PKC (β, γ, μ, θ), PDK2, TRKα, AKT3, PRK1, FGR | 146 | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Imidazo[4,5-b]pyridine Scaffolds: A Comparative Review of Their Therapeutic Potential
The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to purines, has emerged as a privileged scaffold in medicinal chemistry. Its ability to interact with a wide range of biological targets has led to the development of numerous derivatives with potent therapeutic activities. This guide provides a comparative overview of the therapeutic potential of imidazo[4,5-b]pyridine derivatives across various disease areas, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The structural resemblance of imidazo[4,5-b]pyridines to endogenous purines allows them to act as competitive inhibitors for a variety of enzymes, particularly kinases, making them attractive candidates for cancer therapy.[1][2][3] Furthermore, modifications to the core structure have yielded compounds with significant anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, highlighting the scaffold's versatility.[4][5][6] This review aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the therapeutic potential of this promising class of compounds.
Comparative Biological Activity of Imidazo[4,5-b]pyridine Derivatives
The therapeutic efficacy of imidazo[4,5-b]pyridine derivatives has been demonstrated across multiple disease models. The following tables summarize the quantitative data on their biological activities, providing a basis for comparison of different substituted scaffolds.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cell cycle regulation and signal transduction.[1][7][8]
| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |
| CDK9 Inhibitors | ||||
| Derivative I | CDK9 | MCF-7 | 0.63 | [7] |
| Derivative II | CDK9 | MCF-7 | 0.78 | [7] |
| Derivative IIIa | CDK9 | MCF-7 | 0.85 | [7] |
| Aurora Kinase Inhibitors | ||||
| Compound 31 | Aurora-A | - | 0.042 | |
| Aurora-B | - | 0.198 | ||
| Aurora-C | - | 0.227 | ||
| Compound 40c | Aurora-A | HCT116 | - | [8] |
| Cytotoxic Agents | ||||
| Compound 8 | - | MCF-7 | 0.082 | [4] |
| Compound 3h | - | HCT-15 | 66.92 | [9] |
| Compound 10 | - | SW620 | 0.4 | [10] |
| Compound 14 | - | SW620 | 0.7 | [10] |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[4,5-b]pyridines are often attributed to their inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.[9][11]
| Compound/Derivative | Target | IC50 (µM) | Selectivity | Reference |
| Compound 3c | COX-2 | < 20 | Selective | [9] |
| Compound 3f | COX-1 | 21.8 | - | [9][11] |
| COX-2 | 9.2 | 2.37-fold for COX-2 | [9][11] | |
| Compound 3h | COX-2 | < 20 | Selective | [9] |
Antimicrobial and Antiviral Activity
The broad therapeutic potential of the imidazo[4,5-b]pyridine scaffold extends to infectious diseases, with derivatives showing activity against various bacterial, fungal, and viral pathogens.[4][6][10]
| Compound/Derivative | Organism/Virus | Activity | Value (µM) | Reference |
| Antibacterial | ||||
| Compound 14 | E. coli | MIC | 32 | [10] |
| Antiviral | ||||
| Compound 7 | Respiratory Syncytial Virus (RSV) | EC50 | 21 | [10] |
| Compound 17 | Respiratory Syncytial Virus (RSV) | EC50 | 58 | [10] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms of action of imidazo[4,5-b]pyridine derivatives, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate some of the key pathways and a typical experimental workflow for assessing cytotoxicity.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. clyte.tech [clyte.tech]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. static.igem.wiki [static.igem.wiki]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Bromo-3H-imidazo[4,5-b]pyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 7-Bromo-3H-imidazo[4,5-b]pyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous halogenated pyridine compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard, fully-buttoned laboratory coat is required.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below summarizes the hazards of closely related brominated and chlorinated pyridine compounds to inform safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. | Prevent release to soil and water. |
Experimental Protocols
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations for hazardous waste.[1] Due to its chemical structure, it falls into the category of halogenated organic compounds.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as halogenated organic hazardous waste .[2][3]
-
Crucially, do not mix this waste with non-halogenated organic waste streams.[2][4] Mixing increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[2][5]
-
-
Waste Collection and Containerization:
-
Labeling of Hazardous Waste:
-
Immediately affix a hazardous waste label to the container when the first drop of waste is added.[4]
-
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " (no abbreviations or chemical formulas).[4]
-
A list of all constituents and their approximate percentages for mixtures.
-
Clear indication of the associated hazards (e.g., Toxic, Irritant).
-
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Final Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[2][7]
-
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: A Guide to Handling 7-Bromo-3H-imidazo[4,5-b]pyridine
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromo-3H-imidazo[4,5-b]pyridine. The following procedures are based on best practices for handling similar chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used if there is a risk of splashing. |
| Skin Protection | Wear impervious clothing. A lab coat is mandatory. For tasks with a higher risk of exposure, consider fire/flame resistant clothing. |
| Hand Protection | Chemically resistant gloves are required. The specific glove material and thickness should be chosen based on the supplier's SDS and the nature of the work. |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge. |
Safe Handling and Storage: Procedural Best Practices
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes. Do not breathe dust or vapors.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency and Disposal Protocols: Preparedness and Compliance
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it in a suitable container for disposal.
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Disposal: Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key safety workflows.
Caption: PPE selection workflow based on task risk assessment.
Caption: Step-by-step workflow for responding to a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
